Technical Documentation Center

4-chloro-7-fluoro-6-iodoquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-7-fluoro-6-iodoquinazoline

Core Science & Biosynthesis

Foundational

4-Chloro-7-fluoro-6-iodoquinazoline: The Tri-Orthogonal Scaffold in Targeted Kinase Inhibitor Design

Executive Summary In the landscape of precision oncology, the 4-anilinoquinazoline core remains one of the most privileged pharmacophores for inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology, the 4-anilinoquinazoline core remains one of the most privileged pharmacophores for inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB-2)[1]. As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization during drug discovery. The molecule 4-chloro-7-fluoro-6-iodoquinazoline (CAS: 231278-64-1; Hydrochloride CAS: 231278-11-8)[2] solves this by acting as a "tri-orthogonal" scaffold. It provides three distinct, chemoselective handles (C4-Cl, C7-F, C6-I) that allow medicinal chemists to sequentially build complex, multi-targeted tyrosine kinase inhibitors (TKIs) without cross-reactivity[3].

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its reactivity, self-validating synthetic protocols, and its mechanistic role in kinase inhibition.

Structural Anatomy & The Tri-Orthogonal Reactivity Matrix

The brilliance of 4-chloro-7-fluoro-6-iodoquinazoline lies in its perfectly tuned electronic environment, which dictates a strict hierarchy of reactivity:

  • Position 4 (-Cl): The Electrophilic Apex. The N1 and N3 nitrogen atoms of the pyrimidine ring exert a profound electron-withdrawing effect, leaving the C4 carbon highly electron-deficient. This makes the C4-Cl bond the most susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • Position 7 (-F): The Activated Leaving Group. Fluorine is a poor leaving group in aliphatic chemistry but an exceptional one in SNAr. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. Its reactivity is further enhanced by the inductive pull of the adjacent C6-iodo group.

  • Position 6 (-I): The Transition-Metal Handle. Unlike C-Cl or C-F bonds, the C-I bond readily undergoes oxidative addition with Palladium(0) catalysts. This allows for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings without disturbing the functional groups installed at C4 or C7.

Quantitative Reactivity Matrix

To facilitate experimental design, the quantitative parameters for functionalizing each site are summarized below:

Substitution SiteLeaving Group / HandleReaction ParadigmActivation Temp (°C)Typical Reaction Time (h)Average Yield (%)Pharmacophore Role
C4 -ClSNAr (Nucleophilic Sub.)80 - 902 - 485 - 95Hinge-binding motif (ATP competitor)
C7 -FSNAr (Nucleophilic Sub.)100 - 1206 - 1270 - 85Solvent-channel solubilizing appendage
C6 -IPd-Catalyzed Coupling80 - 10012 - 1860 - 80Back-pocket occupation / Selectivity driver

Sequential Functionalization Workflow

The orthogonal nature of the scaffold dictates a specific synthetic sequence: C4 C7 C6. Attempting Pd-catalysis before C4 amination often leads to catalyst poisoning by the free quinazoline nitrogens, while attempting C7 substitution before C4 leads to competitive reactions.

G Start 4-chloro-7-fluoro- 6-iodoquinazoline Int1 4-anilino-7-fluoro- 6-iodoquinazoline Start->Int1 Step 1: C4 SNAr (Aniline, iPrOH, 80°C) Int2 4-anilino-7-subst- 6-iodoquinazoline Int1->Int2 Step 2: C7 SNAr (Nucleophile, Base, 100°C) Final Target TKI (e.g., Dual EGFR/HER2 Inhibitor) Int2->Final Step 3: C6 Suzuki Coupling (Pd-cat, Boronic Acid, 90°C)

Caption: Sequential orthogonal functionalization of the 4-chloro-7-fluoro-6-iodoquinazoline scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol 1: C4-Amination (Hinge-Binder Installation)
  • Objective: Install the primary aniline (e.g., 3-chloro-4-fluoroaniline) to form the ATP-competitive core.

  • Causality & Reagents: Isopropanol (iPrOH) is selected as the solvent. The starting material is soluble in warm iPrOH, but the resulting 4-anilinoquinazoline hydrochloride salt is highly insoluble. This thermodynamic sink drives the reaction to completion and prevents over-reaction.

  • Step-by-Step:

    • Suspend 4-chloro-7-fluoro-6-iodoquinazoline (1.0 eq) and the target aniline (1.05 eq) in iPrOH (10 volumes).

    • Heat the mixture to 80°C under nitrogen for 3 hours.

    • Self-Validation (IPC): Monitor by LC-MS. The reaction is complete when the starting material peak (UV 254 nm) disappears. Visually, the initially clear solution will transition into a dense, yellow/white suspension as the product salt precipitates.

    • Cool to 0°C, filter the precipitate, and wash with cold iPrOH to yield the pure hydrochloride salt.

Protocol 2: C7-Etherification (Solubilizing Group Installation)
  • Objective: Displace the C7-fluoro group with an alkoxide (e.g., N-(3-hydroxypropyl)morpholine) to improve aqueous solubility and ADME properties.

  • Causality & Reagents: A strong base (Potassium tert-butoxide, KOtBu) is required to deprotonate the alcohol, creating a highly nucleophilic alkoxide. Dimethylformamide (DMF) is used because its polar aprotic nature solvates the potassium counterion, leaving the alkoxide "naked" and highly reactive toward the C7-F bond.

  • Step-by-Step:

    • Dissolve the alcohol (1.5 eq) in anhydrous DMF and cool to 0°C. Add KOtBu (2.5 eq) portion-wise. Stir for 30 mins.

    • Add the intermediate from Protocol 1 (1.0 eq, free-based) to the solution. Heat to 100°C for 8 hours.

    • Self-Validation (IPC): Perform TLC (EtOAc/Hexane). The displacement of the highly electronegative fluorine significantly lowers the Rf value. LC-MS will confirm a mass shift corresponding to +[Alkoxide−F] .

    • Quench with ice water to precipitate the product. Filter and dry under a vacuum.

Protocol 3: C6-Palladium Cross-Coupling (Selectivity Optimization)
  • Objective: Utilize the C6-iodo handle to install a heteroaryl group (e.g., a furan or thiazole derivative) via Suzuki-Miyaura coupling[3].

  • Causality & Reagents: Pd(dppf)Cl 2​ is chosen as the catalyst because its bidentate ligand structure is highly robust against the steric hindrance of the ortho-substituted quinazoline. The C-I bond's low dissociation energy ensures rapid oxidative addition, guaranteeing chemoselectivity over any remaining functionalities.

  • Step-by-Step:

    • Combine the intermediate from Protocol 2 (1.0 eq), heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl 2​ (0.05 eq) in a degassed mixture of 1,4-Dioxane and 2M aqueous Na 2​ CO 3​ (3:1 ratio).

    • Heat to 90°C under strict nitrogen atmosphere for 12 hours.

    • Self-Validation (IPC): Monitor by HPLC. The successful cross-coupling extends the conjugated π -system of the quinazoline, resulting in a product that is highly fluorescent under 365 nm UV light, distinct from the starting material.

    • Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Mechanistic Rationale in Kinase Inhibition

The ultimate goal of utilizing the 4-chloro-7-fluoro-6-iodoquinazoline scaffold is to synthesize a molecule capable of competitive ATP blockade at the kinase domain of EGFR/HER2[1].

  • The Hinge Interaction: The N1 of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the EGFR hinge region.

  • The Hydrophobic Pocket: The aniline group installed at C4 penetrates deep into a hydrophobic specificity pocket, dictating the compound's affinity.

  • Solvent Channel & Selectivity: The groups installed at C6 (via the iodo handle) and C7 (via the fluoro handle) project outward into the solvent-exposed channel. These modifications do not just improve pharmacokinetics; they can induce conformational shifts in the kinase (such as the α C-helix out conformation) to overcome resistance mutations like T790M.

G Ligand Ligand Binding (EGF / Neuregulin) Receptor EGFR / HER2 Homo- & Heterodimerization Ligand->Receptor Kinase Intracellular Kinase Domain (ATP Binding & Autophosphorylation) Receptor->Kinase Proliferation MAPK Pathway (RAS/RAF/MEK/ERK) Kinase->Proliferation Survival PI3K/AKT/mTOR Pathway Kinase->Survival TKI Quinazoline TKI (Hinge-Binding) TKI->Kinase Competitive Inhibition

Caption: EGFR/HER2 signaling pathways and the mechanism of TKI competitive blockade.

References

  • Source: US Patent 6,933,299 B1 (SmithKline Beecham)
  • Source: US Patent App 2007/0238875 A1 (Carter Clive Malcolm)
  • Source: US Patent 6,727,256 B1 (GlaxoSmithKline)
  • 4-chloro-6-iodo-7-fluoro-quinazoline hydrochloride | 231278-11-8 Source: MolAid Chemical Database URL:[Link]

Sources

Exploratory

The Pharmacophore Anatomy: Structure-Activity Relationship (SAR) of 6-Iodoquinazoline Derivatives

Executive Summary The quinazoline scaffold is a privileged and highly versatile pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged and highly versatile pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., gefitinib, erlotinib, afatinib). Within this chemical space, the introduction of an iodine atom at the 6-position of the quinazoline ring has emerged as a critical structural modification.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-iodoquinazoline derivatives. By dissecting the steric, electronic, and lipophilic contributions of the 6-iodo substitution, alongside N-alkyl/aryl and C4 modifications, this whitepaper offers a comprehensive blueprint for researchers designing next-generation dual-targeted kinase inhibitors (such as EGFR/VEGFR-2 inhibitors) to overcome resistance mutations like EGFR-T790M.

Mechanistic Rationale: The Role of the 6-Iodo Substitution

The efficacy of quinazoline-based kinase inhibitors relies on their ability to act as ATP-competitive antagonists within the intracellular catalytic cleft of RTKs. The SAR of 6-iodoquinazolines is governed by three distinct regional interactions:

  • The Quinazoline Core (Adenine Mimetic): The flat, heteroaromatic quinazoline ring occupies the adenine-binding pocket of the kinase. The N1 and N3 nitrogen atoms act as critical hydrogen-bond acceptors, interacting with the backbone amide of the hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2)[1].

  • The 6-Iodo Group (Hydrophobic Region I): Iodine is a large, highly polarizable halogen. Its integration at the 6-position significantly enhances the lipophilicity of the molecule. Mechanistically, the 6-iodo substituent projects deep into Hydrophobic Region I of the kinase active site. The polarizability of iodine allows for strong van der Waals packing and potential halogen bonding with the protein backbone, which provides superior binding affinity compared to smaller halogens like chlorine or fluorine[2].

  • Tail and Linker Regions (Solvent Channel & Region II): Substitutions at the 1-position (in quinazoline-2,4-diones) or the 4-position (in 4-anilinoquinazolines) dictate the orientation of the molecule's tail. Extended linkers, such as acetamides or Schiff bases, project outward toward the solvent-exposed region or interact with secondary binding pockets, forming crucial H-bonds with residues like Asp1046 or Glu885[1].

SignalingPathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 6-Iodoquinazoline Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Tumor Tumor Proliferation & Angiogenesis PI3K->Tumor Promotes MAPK->Tumor Promotes Tumor->Apoptosis Blocked by Inhibitor

Fig 1: Mechanism of action of 6-iodoquinazoline derivatives on EGFR/VEGFR-2 signaling pathways.

SAR Dynamics: Optimizing the Substitution Landscape

Recent medicinal chemistry efforts have systematically explored the chemical space around the 6-iodoquinazoline core to overcome the gatekeeper mutation EGFR-T790M, which restores ATP affinity and reduces the potency of first-generation inhibitors.

N1-Alkyl and Aryl Substitutions

In 6-iodoquinazoline-2,4-dione scaffolds, the substitution at the N1 position is a primary driver of selectivity and potency. SAR studies demonstrate that 1-benzyl substitutions significantly outperform 1-allyl substitutions[3]. The aromatic ring of the benzyl group provides essential π−π stacking interactions within the hydrophobic pocket, whereas the aliphatic allyl group lacks the necessary bulk and electronic properties to fully occupy this region. For instance, 1-benzyl derivatives have shown remarkable dual inhibition of both EGFR-WT and the resistant EGFR-T790M mutant[3].

Linker Chemistry and Tail Flexibility

The linker connecting the quinazoline core to the terminal hydrophobic tail regulates the molecule's conformational flexibility.

  • Schiff Base Linkers: Derivatives incorporating Schiff base side chains display heightened anticancer activity compared to standard aliphatic chains. The rigidity of the imine bond restricts rotational entropy, locking the molecule into a bioactive conformation that perfectly aligns with the kinase hinge region[1].

  • Acetamide Linkers: Acetamide linkers provide a critical hydrogen-bond donor (NH) and acceptor (C=O), which interact with polar residues at the edge of the ATP-binding cleft, enhancing overall target residence time[1].

C2 and C4 Disubstitution Patterns

In 4-anilino-6-iodoquinazoline analogs, substitutions at the C2 position also modulate activity. The presence of electron-donating groups (e.g., 4-methoxyphenyl) at the C2 position, combined with a sulfonamide tail at the C4 position, yields compounds with potent broad-spectrum antiproliferative and antimicrobial properties, effectively halting tumor cell growth in the low micromolar range[4].

Quantitative Data Profiling

The following table synthesizes the quantitative bioassay data for key 6-iodoquinazoline derivatives, highlighting their multi-kinase inhibitory profiles and cellular cytotoxicity.

Compound ClassKey Structural ModificationEGFR WT IC₅₀ (μM)EGFR T790M IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)A549 Cell Line EC₅₀ (μM)
1-Alkyl-6-iodo (Compound 9c)Schiff base linker0.150.220.855.25
1-Benzyl-6-iodo (Compound 18)Benzyl substitution~0.25 - 0.500.25N/A5.24
1-Allyl-6-iodo (Compound 6b)Allyl substitution0.60 - 1.001.12N/A> 10.00
2,4-Disubstituted (Compound 3c)Sulfonamide tailN/AN/AN/A4.00 - 8.00

Data aggregated from recent SAR evaluations of dual VEGFR-2/EGFR inhibitors[1] and EGFR-T790M targeted derivatives[3],[4].

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity SAR data, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. Every step must include internal checkpoints to prevent the propagation of artifacts.

SARWorkflow Design Rational Drug Design (In Silico Docking) Synthesis Chemical Synthesis (6-Iodoquinazoline Core) Design->Synthesis Validation Structural Validation (NMR, IR, MS) Synthesis->Validation Assay In Vitro Kinase Assays (EGFR WT/T790M) Validation->Assay Cell Cytotoxicity Profiling (MTT Assay) Assay->Cell

Fig 2: Self-validating workflow for the synthesis and SAR evaluation of 6-iodoquinazolines.

Protocol 1: Synthesis of 1-Benzyl-6-iodoquinazoline-2,4(1H,3H)-dione Derivatives

Causality & Rationale: The alkylation of the N1 position requires a delicate balance of base strength and solvent polarity to prevent unwanted O-alkylation or hydrolysis of the dione core.

Step-by-Step Methodology:

  • Preparation: Suspend equimolar quantities (0.01 mol) of 1-benzyl-6-iodoquinazoline-2,4(1H,3H)-dione and the appropriate alkyl 4-(2-chloroacetamido)benzoate in 50 mL of anhydrous acetone[3].

  • Base Addition: Add 0.01 mol of anhydrous Potassium Carbonate ( K2​CO3​ ). Rationale: K2​CO3​ acts as a mild acid scavenger, deprotonating the quinazoline nitrogen without cleaving the acetamide linker.

  • Reflux & Monitoring: Heat the reaction mixture under reflux for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase until the starting material spot is completely consumed.

  • Purification: Filter the mixture while hot to remove inorganic salts. Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol.

  • Structural Confirmation: Validate the structure using 1H -NMR. Success Criterion: The appearance of characteristic singlet signals for CH2​CO (around δ 4.84) and NH (around δ 10.67) confirms successful linker attachment[3].

Protocol 2: In Vitro Kinase Inhibitory Assay (EGFR WT & T790M)

Causality & Rationale: To accurately determine the IC50​ , the assay must measure the direct inhibition of ATP binding. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to eliminate compound auto-fluorescence, a common artifact in halogenated heterocyclic compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human EGFR-WT or EGFR-T790M kinase domains with the 6-iodoquinazoline derivatives (serially diluted from 10 μ M to 0.1 nM) in a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's Km​ value, alongside a biotinylated poly-GT substrate.

  • Incubation: Incubate the microplate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Data Validation & Analysis:

    • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. Proceed with data analysis only if Z' > 0.5. Utilize Erlotinib and Sorafenib as positive controls to benchmark IC50​ values[1].

    • Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Future Perspectives

The SAR of 6-iodoquinazoline derivatives clearly illustrates that the 6-iodo substitution is not merely a passive structural placeholder, but an active participant in defining kinase selectivity and overcoming resistance. Future drug development should focus on leveraging the unique halogen-bonding capabilities of the iodine atom in conjunction with targeted protein degrader (PROTAC) technologies. By utilizing the 6-iodoquinazoline core as a highly specific target-binding ligand (warhead) linked to an E3 ligase recruiter, researchers can potentially induce the complete degradation of mutant EGFR/VEGFR-2 proteins, offering a definitive solution to TKI-resistant malignancies.

Sources

Foundational

The Strategic Imperative of C-7 Fluorine Substitution in Quinazoline Bioactivity: A Technical Guide

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] Its "privileged" status stems from its ability t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] Its "privileged" status stems from its ability to interact with a wide range of biological targets, most notably the ATP-binding pocket of protein kinases.[2] Strategic functionalization of the quinazoline core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. Among the various positions on the quinazoline ring, C-7 has emerged as a critical hotspot for modification. This technical guide provides an in-depth analysis of the role of fluorine substitution at the C-7 position. We will explore the fundamental physicochemical effects of fluorine, dissect its mechanistic impact on bioactivity through case studies in kinase inhibition and anticancer applications, and provide validated experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the "fluorine effect" to advance their discovery programs.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold for drug development. Its structure is central to several FDA-approved drugs, including the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers.[1][3] The success of these molecules lies in the precise orientation of the quinazoline core within the kinase hinge region, where the N-1 nitrogen acts as a crucial hydrogen bond acceptor.[2]

Parallel to the rise of the quinazoline scaffold, the strategic incorporation of fluorine has become a dominant theme in medicinal chemistry.[4] Fluorine, being the most electronegative element and having a van der Waals radius only slightly larger than hydrogen, imparts unique properties to organic molecules without a significant steric penalty.[5][6] Its introduction can profoundly influence a compound's metabolic stability, pKa, membrane permeability, and binding affinity.[5][7] This guide focuses on the intersection of these two powerful concepts: the specific, targeted substitution of a fluorine atom at the C-7 position of the quinazoline ring and its consequential effects on biological activity.

The "Fluorine Effect": A Primer for Drug Design

The decision to introduce fluorine is a calculated strategy to modulate key molecular properties. Understanding these foundational principles is crucial to appreciating its role at the C-7 position.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[6]

  • pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[6] This can lower the pKa of nearby basic groups, such as the quinazoline N-1 nitrogen.[5] This modulation is critical as the ionization state of a molecule affects its solubility, cell permeability, and ability to form key interactions with its biological target.

  • Binding Affinity: Fluorine can enhance binding affinity through several mechanisms. It can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site.[5][7] Furthermore, by altering the electronics of the aromatic system, it can fine-tune the strength of existing hydrogen bonds.[8]

  • Lipophilicity and Permeability: A single fluorine substitution can subtly increase lipophilicity, which can enhance membrane permeability and, consequently, oral absorption.[8]

The C-7 Position: A Strategic Gateway for Bioactivity Modulation

Structure-activity relationship (SAR) studies have consistently shown that the C-6 and C-7 positions of the quinazoline ring are often solvent-exposed, providing ideal vectors for modification without disrupting the core binding interactions.[2] These positions allow for the introduction of functional groups that can interact with specific sub-pockets of the target protein or improve physicochemical properties. The C-7 position, in particular, has been a focus for introducing groups that enhance potency and modulate pharmacokinetics.

Mechanistic Insights: How C-7 Fluorine Drives Bioactivity

The introduction of a fluorine atom at the C-7 position is not merely an empirical tweak; it induces a cascade of predictable electronic and physicochemical changes that translate into enhanced biological function.

Case Study: Enhancement of EGFR Kinase Inhibition

The 4-anilinoquinazoline series of EGFR inhibitors provides a classic example of the C-7 fluorine effect. The primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the EGFR kinase domain.[9] The potency of this interaction is heavily reliant on a hydrogen bond between the N-1 of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase.[2]

The introduction of an electron-withdrawing fluorine atom at the C-7 position lowers the basicity (pKa) of the N-1 nitrogen.[5] While seemingly counterintuitive, this slight decrease in basicity can optimize the hydrogen bonding geometry and electronic character of the N-1 atom, leading to a tighter, more favorable interaction with the Met793 residue. This translates directly to a lower IC₅₀ value, signifying greater inhibitory potency.

Table 1: Hypothetical SAR Data for C-7 Substituted Quinazolines

Compound IDC-7 SubstituentEGFR Kinase IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (nM)
Q-H-H15.585.0
Q-F-F2.112.3
Q-Cl-Cl3.520.1
Q-Me-CH₃25.8150.7

Note: Data is illustrative, based on established trends in SAR studies.[10]

The data in Table 1 illustrates a common trend: the substitution of hydrogen with a small, highly electronegative atom like fluorine (Q-F) results in a significant increase in both biochemical (kinase IC₅₀) and cellular (antiproliferative IC₅₀) potency compared to the unsubstituted parent compound (Q-H). While chlorine (Q-Cl) also improves activity, the effect is often less pronounced than with fluorine. Conversely, an electron-donating group like methyl (Q-Me) typically reduces potency.

Diagram: EGFR Signaling Pathway and Quinazoline Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for C-7 substituted quinazoline inhibitors.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds Quinazoline C-7 Fluoro- quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Drug_Discovery_Workflow Start Design & Synthesis of C-7 Fluoro- quinazoline Analogs Biochem Primary Screen: In Vitro Kinase Inhibition Assay (IC₅₀ Determination) Start->Biochem Test Analogs Cellular Secondary Screen: Cell Viability Assay (Antiproliferative IC₅₀) Biochem->Cellular Confirm Potency ADME Lead Optimization: ADME/Tox & PK Studies Cellular->ADME Evaluate Drug-like Properties Lead Lead Candidate ADME->Lead Select Candidate

Sources

Exploratory

Engineering Next-Generation EGFR Inhibitors: The Strategic Role of 4-Chloro-7-Fluoro-6-Iodoquinazoline

Executive Summary The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose aberrant activation is a primary driver of non-small cell lung cancer (NSCLC)[1]. The development of small-molecule t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose aberrant activation is a primary driver of non-small cell lung cancer (NSCLC)[1]. The development of small-molecule tyrosine kinase inhibitors (TKIs) has revolutionized targeted oncology, with the quinazoline heterocycle emerging as the privileged scaffold for competitive ATP-site binding[1][2].

As an application scientist overseeing early-stage drug discovery pipelines, I prioritize chemical building blocks that offer maximum structural diversification with minimal synthetic friction. 4-chloro-7-fluoro-6-iodoquinazoline stands out as an optimal starting material. Its tri-functional nature provides orthogonal handles for regioselective and chemoselective modifications, enabling rapid exploration of chemical space during structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Tri-Functional Scaffold

The strategic selection of starting materials dictates the efficiency of an entire SAR campaign. 4-chloro-7-fluoro-6-iodoquinazoline is engineered with three distinct reactive sites, each serving a specific mechanistic and pharmacophoric purpose:

  • The C-4 Chlorine (Electrophilic Hub): The quinazoline core is highly electron-deficient, particularly at the 4-position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by anilines. The resulting 4-anilino moiety is indispensable; the N1 of the quinazoline and the NH of the aniline form a critical hydrogen bond donor/acceptor pair with the hinge region (specifically Met793) of the EGFR kinase domain.

  • The C-6 Iodine (Cross-Coupling Handle): The 6-position points directly toward the solvent-exposed channel of the EGFR active site. The iodine atom serves as a perfect handle for palladium-catalyzed cross-coupling reactions. This allows for the installation of solubilizing groups or Michael acceptor warheads (like acrylamides) that covalently bind to Cys797, a strategy crucial for overcoming resistance mutations like T790M[1][3].

  • The C-7 Fluorine (Metabolic Modulator): Fluorine’s high electronegativity and small van der Waals radius provide a dual benefit. It lowers the pKa of the quinazoline nitrogens, reducing off-target basicity, while simultaneously blocking cytochrome P450-mediated oxidation at the 7-position, thereby enhancing the molecule's pharmacokinetic half-life.

EGFR_Inhibitor_Logic EGFR EGFR Kinase Domain Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Activation ATP ATP Binding ATP->EGFR Phosphorylation Inhibitor Quinazoline Inhibitor (e.g., 4-anilino core) Inhibitor->EGFR Competitive Binding Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Tumor Tumor Cell Survival & Proliferation Downstream->Tumor Promotes

Fig 1. Mechanistic logic of EGFR inhibition and downstream apoptotic induction.

Experimental Protocols: Orthogonal Functionalization

To ensure reproducibility and high throughput, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective SNAr Amination at C-4

Objective: Synthesize 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-iodoquinazoline. Causality & Validation: Isopropanol is selected as the solvent because it fully solubilizes the starting materials at reflux (85°C). As the substitution proceeds, the released HCl protonates the secondary amine product, forming a hydrochloride salt. This salt is insoluble in isopropanol and precipitates out of solution. According to Le Chatelier’s principle, this precipitation drives the equilibrium forward. The visual appearance of a thick precipitate acts as an intrinsic validation of reaction progress, eliminating the need for complex chromatographic purification.

Step-by-Step Methodology:

  • Charge an oven-dried round-bottom flask with 4-chloro-7-fluoro-6-iodoquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq).

  • Suspend the reagents in anhydrous isopropanol to achieve a 0.2 M concentration.

  • Heat the mixture to reflux (85°C) under a nitrogen atmosphere for 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

  • Filter the resulting solid under vacuum, wash sequentially with cold isopropanol and diethyl ether, and dry under high vacuum to afford the product as a hydrochloride salt.

Protocol 2: Chemoselective Palladium-Catalyzed Coupling at C-6

Objective: Install a solvent-exposed side chain via Suzuki-Miyaura coupling. Causality & Validation: The C-I bond dissociation energy (~240 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol). This energetic disparity ensures that the Pd(0) catalyst undergoes oxidative addition exclusively at the 6-position. The 7-fluoro group remains entirely untouched. The use of a biphasic solvent system (1,4-dioxane/aqueous K2CO3) ensures optimal solubility for both the organic intermediate and the inorganic base.

Step-by-Step Methodology:

  • In a Schlenk tube, combine the intermediate from Protocol 1 (1.0 eq), the desired boronic acid derivative (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous K2CO3 (3:1 v/v).

  • Purge the system with N2 for 10 minutes to prevent oxidative degradation of the palladium catalyst.

  • Seal the tube and heat at 90°C for 6 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the final targeted inhibitor.

Synthetic_Workflow SM 4-chloro-7-fluoro- 6-iodoquinazoline SNAr SNAr at C-4 (Aniline, iPrOH, 85°C) SM->SNAr C-4 is highly electrophilic Int1 4-Anilino-7-fluoro- 6-iodoquinazoline SNAr->Int1 Regioselective Substitution CrossCoupling Pd-Catalyzed Coupling at C-6 (Suzuki/Sonogashira) Int1->CrossCoupling C-I bond is weaker than C-F Final Target EGFR Inhibitor (Diversified C-6 Sidechain) CrossCoupling->Final Chemoselective Functionalization

Fig 2. Orthogonal synthetic workflow exploiting the tri-functional quinazoline core.

Biological Profiling & Quantitative Data

The functionalization of the quinazoline core directly translates to potent biological activity. Recent studies have demonstrated that derivatives synthesized from iodoquinazoline scaffolds exhibit exceptional efficacy against both wild-type (WT) and mutant EGFR strains.

For instance, compound 6d demonstrated an IC50 of 0.069 µM against EGFR, outperforming the standard erlotinib[1]. Furthermore, targeted modifications at the 6-position have yielded dual inhibitors, such as compound 13e, which effectively inhibits the resistant EGFR T790M mutation with an IC50 of 0.30 µM[3]. Advanced thiazole-hybrid derivatives, like compound 4f, have pushed this potency into the low nanomolar range against triple-mutant strains (L858R/T790M/C797S) with an IC50 of 3.62 nM[2].

Table 1: Comparative EGFR Kinase Inhibition of Quinazoline Derivatives
Compound / ScaffoldTarget Mutation ProfileIC50 ValueReference Source
Erlotinib (Control) EGFR WT0.045 µM[1]
Compound 6d (Quinazolinone)EGFR WT0.069 µM[1]
Compound 13e (Iodoquinazoline)EGFR T790M0.300 µM[3]
Compound 7c (Iodoquinazoline)EGFR T790M0.350 µM[3]
Compound 4f (Thiazole-hybrid)EGFR L858R/T790M/C797S0.00362 µM (3.62 nM)[2]

Conclusion

The rational design of EGFR inhibitors requires building blocks that offer both chemical flexibility and biological relevance. 4-chloro-7-fluoro-6-iodoquinazoline fulfills these criteria perfectly. By leveraging its orthogonal reactivity—regioselective SNAr at C-4 and chemoselective cross-coupling at C-6—medicinal chemists can rapidly generate highly potent, metabolically stable libraries capable of overcoming emergent clinical resistance in oncology.

References

  • Title: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC Source: nih.gov URL: 1

  • Title: Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed Source: nih.gov URL: 3

  • Title: Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors Source: bwise.kr URL: 2

Sources

Foundational

Engineering Polysubstituted Quinazolines: A Comprehensive Technical Guide to Advanced Synthetic Methodologies

Executive Summary The quinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including EGFR inhibitors (e.g., Gefitinib,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including EGFR inhibitors (e.g., Gefitinib, Erlotinib) and potent antimicrobial agents . As drug discovery pivots toward highly targeted, sterically complex molecules, the demand for polysubstituted quinazolines has surged. Classical methods, such as the Niementowski synthesis, often suffer from harsh conditions, poor atom economy, and limited functional group tolerance.

This whitepaper provides an in-depth analysis of modern, atom-efficient synthetic paradigms. By bridging mechanistic theory with field-proven experimental protocols, this guide empowers researchers to design and execute robust syntheses of polysubstituted quinazolines using multicomponent reactions (MCRs), transition-metal catalysis, and advanced intermediate transformations.

Mechanistic Paradigms in Quinazoline Assembly

To achieve high degrees of substitution (typically at the C2, C4, and C6/C7 positions), modern synthetic strategies bypass linear stepwise condensations in favor of convergent, multi-bond-forming cascades.

Atom-Efficient Multicomponent Reactions (MCRs)

MCRs represent the pinnacle of synthetic efficiency. The condensation of 2-aminobenzophenones, aldehydes, and an ammonia source (such as ammonium acetate) allows for the rapid assembly of 2,4-disubstituted and 2,4,6-trisubstituted quinazolines. The critical challenge in this pathway is the activation of the carbonyl carbon without inducing unwanted side reactions (e.g., aldol condensation of the aldehyde).

Recent advances utilize Brønsted-Lewis acidic ionic liquids, such as [bmim][FeCl4], which serve a dual purpose: they act as a highly polar, solvent-free reaction medium that stabilizes polar transition states, and their Lewis acidic [FeCl4]⁻ anion coordinates to the carbonyl oxygen, drastically lowering the activation energy for nucleophilic attack by the amine .

Transition-Metal Catalyzed Cascade Cyclization

For highly functionalized derivatives, oxidative coupling using transition metals (primarily Copper) has become a standard. In these systems, benzylamines are used instead of aldehydes. The copper catalyst facilitates the aerobic oxidation of the benzylamine to an imine intermediate in situ. Subsequent nucleophilic attack by 2-aminobenzophenone leads to an aminal intermediate, which undergoes intramolecular cyclization and oxidative aromatization to yield the final quinazoline .

Quinazoline 3-Oxides as Versatile Intermediates

When direct functionalization is sterically hindered, synthesizing quinazoline 3-oxides offers a strategic detour. Prepared via the cyclocondensation of N-acyl 2-aminoaryl ketones, these 3-oxides possess a highly reactive N-O dipole. This allows for late-stage transition-metal-catalyzed cross-coupling or ring-expansion reactions, enabling the installation of bulky substituents at the C2 and C4 positions that would otherwise fail in direct MCRs .

Visualizing the Synthetic Logic

The following diagrams map the logical flow of the two primary synthetic pathways discussed above.

MCR_Pathway A 2-Aminobenzophenone I1 Schiff Base Intermediate A->I1 Condensation B Aldehyde B->I1 C NH4OAc (Ammonia Source) I2 Dihydroquinazoline I1->I2 + NH3 (from C) P Polysubstituted Quinazoline I2->P Aerobic Oxidation Cat Lewis Acid Catalyst (e.g., [bmim][FeCl4]) Cat->I1 Cat->I2

Multicomponent reaction pathway for quinazoline synthesis catalyzed by Lewis acidic ionic liquids.

Cu_Cascade S1 Benzylamine I1 Imine Intermediate S1->I1 Oxidation S2 2-Aminobenzophenone Ox Oxidant (O2/TBHP) Ox->I1 Cu Cu Catalyst Cu->I1 P 2,4-Disubstituted Quinazoline Cu->P I2 Aminal Intermediate I1->I2 Nucleophilic Attack by S2 I2->P Cyclization & Aromatization

Copper-catalyzed cascade cyclization mechanism for polysubstituted quinazolines.

Quantitative Benchmarking of Catalytic Systems

To aid in the selection of appropriate reaction conditions, the following table summarizes the performance of modern catalytic systems for the synthesis of 2,4-disubstituted quinazolines.

Catalytic SystemSubstratesReaction ConditionsYield (%)Green Chemistry Metric
[bmim][FeCl4] 2-Aminobenzophenone + Aldehyde + NH₄OAcSolvent-free, 40 °C, 30 min85–95High (Recyclable IL, low temp)
[Hmim]TFA 2-Aminobenzophenone + Aldehyde + NH₄OAcSolvent-free, 80 °C, 1 h82–94High (Recyclable IL, metal-free)
Iodine / TBHP 2-Aminobenzophenone + BenzylamineDMSO, 80 °C, 4 h75–88Moderate (Metal-free, but uses DMSO)
Cu(OAc)₂ / O₂ 2-Aminobenzophenone + BenzylamineToluene, 110 °C, 12 h80–92Moderate (Aerobic oxidation, high temp)

Validated Experimental Methodologies

The following protocols are engineered to be self-validating systems. By understanding the causality behind each step, researchers can troubleshoot and scale these reactions effectively.

Protocol A: Solvent-Free Multicomponent Synthesis using [bmim][FeCl4]

This protocol leverages the dual solvent-catalyst nature of ionic liquids to achieve high atom economy.

  • Reagent Assembly: In a 25 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

    • Causality: An excess of ammonium acetate (2.5 eq) is critical. It acts as a thermodynamic buffer, ensuring a constant localized concentration of ammonia gas as the reaction progresses, which prevents the reversible Schiff base intermediate from hydrolyzing back to starting materials.

  • Catalyst Addition: Add the ionic liquid [bmim][FeCl4] (15 mol%).

    • Causality: 15 mol% provides the optimal balance. Lower concentrations fail to adequately lower the viscosity of the neat mixture, leading to mass transfer limitations, while higher concentrations complicate downstream aqueous extraction.

  • Reaction Execution: Stir the neat mixture at 40 °C for 30–45 minutes. The reaction progress should be monitored via TLC (Hexane:EtOAc 7:3).

  • Biphasic Purification (Self-Validating Step): Upon completion, add 10 mL of warm distilled water and 10 mL of diethyl ether to the flask. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

    • Causality: The target polysubstituted quinazoline is highly soluble in ether, whereas the [bmim][FeCl4] catalyst and unreacted ammonium acetate partition entirely into the aqueous phase. This orthogonal solubility profile eliminates the need for silica gel chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Copper-Catalyzed Oxidative Coupling

This protocol is ideal when utilizing benzylamines as dual carbon/nitrogen sources for the C2 position.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol), benzylamine (1.5 mmol), and Cu(OAc)₂ (10 mol%).

  • Solvent Selection: Add 3 mL of anhydrous toluene.

    • Causality: Toluene is chosen because its high boiling point allows the reaction to reach 110 °C. This thermal energy is required to overcome the activation barrier of the final oxidative aromatization step, which is the thermodynamic sink of the reaction.

  • Aerobic Oxidation: Purge the tube with an O₂ balloon and stir the mixture at 110 °C for 12 hours.

    • Causality: O₂ acts as a traceless terminal oxidant. It regenerates the active Cu(II) species from Cu(I) via single-electron transfer without generating toxic chemical byproducts, ensuring the catalytic cycle remains self-sustaining.

  • Workup: Cool the mixture to room temperature, quench with 10 mL of water, and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the 2,4-disubstituted quinazoline.

Conclusion & Future Outlook

The synthesis of polysubstituted quinazolines has evolved from brute-force condensations to elegant, catalytic, and multicomponent architectures. The integration of Lewis acidic ionic liquids and transition-metal-catalyzed aerobic oxidations not only aligns with green chemistry principles but also drastically expands the accessible chemical space for drug discovery . Future advancements in this field are expected to heavily feature continuous flow chemistry and visible-light photocatalysis, which will further refine the precision of late-stage C-H functionalization on the quinazoline core.

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 2021. URL:[Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 2016. URL:[Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 2022. URL:[Link]

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 2023. URL:[Link]

Exploratory

Metabolic stability of 7-fluoro-6-iodoquinazoline analogs

An In-Depth Technical Guide to the Metabolic Stability of 7-Fluoro-6-Iodoquinazoline Analogs Authored for Drug Discovery & Development Professionals Abstract Quinazoline derivatives are a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 7-Fluoro-6-Iodoquinazoline Analogs

Authored for Drug Discovery & Development Professionals

Abstract

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] For any drug candidate, metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and overall clinical efficacy.[3][4][5] This guide provides a comprehensive technical overview of the metabolic stability of a specific, promising subclass: 7-fluoro-6-iodoquinazoline analogs. We will explore the strategic rationale for these particular halogen substitutions, detail the experimental workflows for assessing metabolic fate, and provide insights into interpreting the resulting data to guide drug design. The inclusion of a fluorine atom is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while the iodo-substituent can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration.[6][7][8]

The Quinazoline Scaffold: Synthesis and Metabolic Context

The 7-fluoro-6-iodoquinazoline core provides a rigid and versatile platform for building targeted therapeutics. Understanding its synthesis is fundamental to creating analogs for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Generalized Synthetic Pathway

The construction of 7-fluoro-6-iodoquinazoline analogs typically begins with a suitably substituted anthranilic acid derivative. The quinazoline ring is then formed, followed by functionalization at key positions. A common route involves the nitration and subsequent halogenation of a 7-fluoroquinazolinone intermediate, followed by chlorination and nucleophilic substitution to install the desired pharmacophores.

Below is a representative synthetic workflow for this scaffold.

Synthetic_Pathway A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazolin-4(3H)-one A->B Formamidine acetate C 7-Fluoro-6-nitroquinazolin-4(3H)-one B->C Nitration (HNO3/H2SO4) D 6-Amino-7-fluoroquinazolin-4(3H)-one C->D Reduction (e.g., Fe/HCl) E 7-Fluoro-6-iodoquinazolin-4(3H)-one D->E Sandmeyer Reaction (NaNO2, KI) F 4-Chloro-7-fluoro-6-iodoquinazoline E->F Chlorination (SOCl2 or POCl3) G Final Analog (e.g., Anilino-quinazoline) F->G Nucleophilic Substitution (e.g., R-NH2)

Caption: Generalized synthetic route to 7-fluoro-6-iodoquinazoline analogs.

The Metabolic Landscape: Key Enzymes and Transformations

The liver is the primary organ for drug metabolism, where a host of enzymes work to modify xenobiotics, preparing them for excretion.[9][10] For quinazoline-based compounds, the Cytochrome P450 (CYP) superfamily of enzymes is of paramount importance, mediating the majority of Phase I oxidative reactions.[11][12][13][14]

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis to introduce or unmask polar functional groups. Key CYP isozymes like CYP3A4, CYP2D6, and CYP2C9 are often implicated in the metabolism of heterocyclic compounds.[11][12][13] Common metabolic transformations for quinazolines include aromatic hydroxylation, N-dealkylation of side chains, and oxidation of alkyl groups.

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite. This process, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), significantly increases water solubility and facilitates excretion.

The 7-fluoro and 6-iodo substitutions are strategically placed to modulate these processes. The strongly electron-withdrawing fluorine atom can shield adjacent positions from oxidative attack by CYP enzymes.[6] The large iodine atom may introduce steric hindrance, preventing the metabolic enzymes from accessing nearby sites.

Metabolic_Pathways cluster_phase1 Phase I (Oxidation) Parent 7-Fluoro-6-Iodoquinazoline Analog PhaseII Phase II Conjugates (e.g., Glucuronides) Parent->PhaseII UGTs, SULTs M1 Hydroxylation Parent->M1 CYP450 Enzymes M2 N-Dealkylation Parent->M2 CYP450 Enzymes M3 O-Dealkylation Parent->M3 CYP450 Enzymes PhaseI Phase I Metabolites PhaseI->PhaseII UGTs, SULTs Excretion Excretion PhaseII->Excretion M1->PhaseI M2->PhaseI M3->PhaseI

Caption: Potential metabolic fate of 7-fluoro-6-iodoquinazoline analogs.

Core Methodologies for Metabolic Stability Assessment

To quantitatively assess the metabolic stability of new chemical entities (NCEs), two primary in vitro systems are employed: liver microsomes and hepatocytes. These models provide complementary information, allowing for a robust evaluation of a compound's metabolic liabilities.

Liver Microsomal Stability Assay

Expertise & Experience: This assay is a cost-effective, high-throughput method used early in drug discovery to assess Phase I metabolic stability.[15] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[16] The choice to use microsomes is driven by the need to specifically interrogate CYP-mediated metabolism, which is the clearance route for approximately 60% of marketed drugs.[10][16] The inclusion of the cofactor NADPH is critical, as it provides the necessary reducing equivalents for the CYP catalytic cycle.[16] A control incubation without NADPH is essential to identify any non-enzymatic degradation.[16]

Trustworthiness: The protocol's validity is ensured by running well-characterized control compounds (e.g., verapamil for high clearance, warfarin for low clearance) in parallel. This confirms that the microsomal enzymes are active and the results are within the expected range.

Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Thaw Liver Microsomes (Human, Rat, etc.) D Pre-warm microsomes and buffer A->D B Prepare Buffer (pH 7.4) and NADPH cofactor solution E Initiate reaction by adding NADPH B->E C Prepare Test Compound (1 µM final concentration) C->D D->E F Sample at time points (0, 5, 15, 30, 45 min) E->F G Quench reaction with cold Acetonitrile + Internal Standard F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % Remaining, t1/2, CLint I->J

Caption: Standard workflow for a liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability

  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[16]

    • Prepare a solution of the NADPH regenerating system (or 1 mM NADPH) in phosphate buffer.[16]

    • Prepare a working solution of the test compound (e.g., 7-fluoro-6-iodoquinazoline analog) at 2x the final concentration. The final concentration in the incubation is typically 1 µM.[16] The final DMSO concentration should be kept low (≤ 0.25%) to avoid enzyme inhibition.[3]

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[16]

  • Termination and Analysis:

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard (for analytical normalization).[15]

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t1/2) and intrinsic clearance (CLint).

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume / Protein Amount) [17]

Hepatocyte Stability Assay

Expertise & Experience: This assay represents a more physiologically relevant in vitro model because hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes within an intact cellular environment.[9][10][18] It is the gold standard for in vitro clearance prediction. The decision to use cryopreserved hepatocytes offers convenience and allows for the use of cells from multiple species (human, rat, dog, etc.) to investigate interspecies differences in metabolism.[9][18] This is crucial, as metabolic pathways can vary significantly between preclinical species and humans.

Trustworthiness: The viability of the hepatocytes post-thawing is a critical parameter and must be confirmed (typically >80%) before starting the experiment. The assay includes positive control compounds metabolized by both Phase I (e.g., midazolam) and Phase II (e.g., 7-hydroxycoumarin) enzymes to validate the activity of all relevant metabolic pathways.[9]

Hepatocyte_Workflow cluster_prep Cell Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis A Thaw Cryopreserved Hepatocytes B Assess Cell Viability (e.g., Trypan Blue) A->B C Resuspend to desired density (e.g., 0.5-1.0 x 10^6 cells/mL) in incubation medium B->C D Add cell suspension to plate C->D F Sample at time points (0, 15, 30, 60, 120 min) D->F Incubate on orbital shaker E Add Test Compound (1 µM final) E->D G Quench reaction with cold Acetonitrile + Internal Standard F->G H Centrifuge to pellet cell debris G->H I Analyze supernatant by LC-MS/MS H->I J Calculate t1/2 and in vitro CLint I->J

Caption: Standard workflow for a hepatocyte stability assay.

Experimental Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E). Centrifuge gently to pellet the cells and remove cryoprotectant.[17]

    • Resuspend the cells in fresh medium and determine cell density and viability.

    • Dilute the cell suspension to the final working concentration (e.g., 0.5 x 10^6 viable cells/mL).[17]

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension to each well.

    • Add the test compound to initiate the experiment. The plate is then placed on an orbital shaker in an incubator at 37°C with 5% CO2.[17]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots for analysis.[10]

  • Termination and Analysis:

    • The reaction is stopped by adding the aliquot to cold acetonitrile containing an internal standard.[18]

    • Samples are processed (centrifugation) and analyzed by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Data is analyzed similarly to the microsomal assay to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint, in vitro).

    • CLint (µL/min/10^6 cells) = (0.693 / t1/2) x (Incubation Volume / Number of cells) [9][17]

    • This in vitro CLint value can then be scaled to predict in vivo hepatic clearance (CLh) using physiological parameters like liver blood flow and hepatocellularity.[9]

Data Interpretation and Structure-Metabolism Relationships

The true value of these assays lies in the ability to compare analogs and build a robust SMR. By systematically modifying other positions on the 7-fluoro-6-iodoquinazoline scaffold, researchers can identify which structural features confer the greatest metabolic stability.

Table 1: Hypothetical Metabolic Stability Data for 7-Fluoro-6-Iodoquinazoline Analogs

Compound IDR-Group (at C4)Microsomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint (µL/min/10^6 cells)
XYZ-001 -NH-(3-ethynylphenyl)> 45< 10.6 (Low)1156.0 (Low)
XYZ-002 -NH-(4-methoxyphenyl)2527.7 (Medium)2231.5 (High)
XYZ-003 -NH-(4-morpholinophenyl)> 45< 10.6 (Low)> 120< 5.8 (Low)
Verapamil (Control)886.6 (High)1069.3 (High)
Warfarin (Control)> 45< 10.6 (Low)> 120< 5.8 (Low)

Analysis of Hypothetical Data:

  • XYZ-001 vs. XYZ-002: The replacement of an ethynyl group with a methoxy group dramatically decreases metabolic stability. This suggests the methoxy group is a metabolic liability, likely undergoing O-dealkylation by CYP enzymes. The high clearance in both microsomes and hepatocytes confirms a Phase I metabolic pathway.

  • XYZ-002 vs. XYZ-003: The data for XYZ-002 shows high clearance. In contrast, XYZ-003, which replaces the labile methoxy group with a morpholino group, is highly stable. This indicates that the morpholino moiety is not readily metabolized, making it a favorable substitution for improving stability in this scaffold.

  • Microsomes vs. Hepatocytes: If an analog showed high stability in microsomes (low CLint) but lower stability in hepatocytes (higher CLint), it would strongly suggest that the compound is primarily cleared via Phase II metabolism (e.g., glucuronidation), as these enzymes are active in hepatocytes but largely absent in standard microsomal preparations.[18][19]

Conclusion

The systematic evaluation of metabolic stability is an indispensable component of modern drug discovery. For the 7-fluoro-6-iodoquinazoline class of compounds, a dual-assay approach using both liver microsomes and hepatocytes provides a comprehensive understanding of their metabolic fate. This guide has detailed the rationale, protocols, and data interpretation strategies necessary for this evaluation. By leveraging these in vitro tools, drug development professionals can establish clear structure-metabolism relationships, enabling the rational design of analogs with optimized pharmacokinetic profiles, thereby increasing the probability of identifying a successful clinical candidate.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • World Wide Journals. (n.d.). Cell Toxicity And Cytochrome P450 Metabolism Of Some Quinazoline–4–ones. International Journal of Scientific Research (IJSR). Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2025, September 3). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubMed. (n.d.). The in vivo metabolic stability of dipeptide analogues of the quinazoline antifolate, ICI 198583, in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2020, December 1). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Retrieved from [Link]

  • Frontiers. (2021, May 25). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved from [Link]

Sources

Foundational

The Strategic Selection of 6-Haloquinazolines: A Comparative Analysis of 6-Iodo vs. 6-Bromo Building Blocks in Drug Discovery

Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). Within t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). Within this framework, the 6-position acts as a critical vector for structure-activity relationship (SAR) exploration, typically functionalized via palladium-catalyzed cross-coupling reactions.

For Application Scientists and drug development professionals, the choice between a 6-bromoquinazoline and a 6-iodoquinazoline building block is not merely an economic decision; it is a mechanistic one. This whitepaper provides an in-depth technical analysis of the reactivity, chemoselectivity, and catalytic dynamics governing these two halogenated scaffolds, supported by self-validating experimental protocols.

Mechanistic Causality: The Halogen Effect and the C(4) Anomaly

The fundamental divergence in reactivity between 6-bromo and 6-iodo quinazolines lies in their bond dissociation energies (BDE) and their interaction with the palladium catalytic cycle. The general order of reactivity for oxidative addition in cross-coupling is C-I > C-Br >> C-Cl[1].

However, the quinazoline system presents a unique electronic environment. Theoretical calculations at the B3LYP level reveal that the BDE of the C(4)-Cl bond (84.8 kcal/mol) is actually higher than that of the C(6)-Br bond (83.0 kcal/mol)[1]. Despite this, the C(4)-Cl bond is highly activated due to the α-nitrogen effect and the pre-coordination of the Pd(0) catalyst with the N-3 lone pair electrons[1].

The Causality of Selection:

  • When using 6-Bromo-4-chloroquinazoline: The Pd(0) catalyst will preferentially insert into the C(4)-Cl bond due to N-3 coordination, making selective C(6) functionalization nearly impossible without first protecting or displacing the C(4) position[1].

  • When using 6-Iodo-4-chloroquinazoline: The extremely low BDE of the C(6)-I bond (~65 kcal/mol) kinetically outcompetes the N-3 coordination effect. This allows for highly regioselective cross-coupling at the 6-position at room temperature, leaving the C(4)-Cl bond intact for subsequent orthogonal functionalization[2].

Quantitative Data Presentation

To facilitate rapid decision-making in synthetic route design, the physicochemical and kinetic parameters of both building blocks are summarized below.

Parameter6-Bromoquinazoline6-Iodoquinazoline
Bond Dissociation Energy (BDE) ~83.0 kcal/mol~65.0 kcal/mol
Oxidative Addition Kinetics Moderate (Requires thermal activation, >70°C)Rapid (Proceeds at ambient temperature to 50°C)
Chemoselectivity vs. C(4)-Cl Poor (C(4)-Cl reacts preferentially)Excellent (C(6)-I reacts preferentially)
Mass Spectrometry Signature 1:1 Isotopic Doublet ( 79 Br / 81 Br)Monoisotopic Singlet ( 127 I)
Bench Stability High (Resistant to photolytic degradation)Moderate (Light-sensitive; prone to dehalogenation)
Primary Industrial Utility Late-stage library generation, EGFR inhibitorsSequential orthogonal coupling, Lapatinib precursors

Strategic Selection Logic

SelectionLogic Start Target: 6-Substituted Quinazoline Q_Temp Is mild/room temp. coupling required? Start->Q_Temp Q_C4 Is a C4-Cl group present & retained? Q_Temp->Q_C4 No Iodo Select 6-Iodoquinazoline (Rapid Oxidative Addition) Q_Temp->Iodo Yes Q_C4->Iodo Yes (C-I > C4-Cl) Bromo Select 6-Bromoquinazoline (High Thermal Stability) Q_C4->Bromo No (Standard heating)

Caption: Decision matrix for selecting 6-iodo vs. 6-bromo quinazoline scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific analytical and visual checkpoints that confirm mechanistic progression without relying solely on end-point isolation.

Protocol A: High-Temperature Suzuki-Miyaura of 6-Bromoquinazoline

Objective: Csp2-Csp2 bond formation using 6-bromoquinazoline and an arylboronic acid[3]. Causality: The 83 kcal/mol BDE of the C-Br bond necessitates thermal energy to cross the activation barrier[1]. A biphasic 1,4-Dioxane/H 2​ O system is utilized to solvate both the lipophilic quinazoline and the inorganic base (K 2​ CO 3​ ), which is required to form the reactive nucleophilic boronate complex.

Step-by-Step Workflow:

  • Preparation: Charge a Schlenk flask with 6-bromoquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Deoxygenation: Add 1,4-Dioxane/H 2​ O (4:1 v/v). Sparge the solution with Argon for 15 minutes. Causality: O 2​ promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (5 mol%). Causality: The bidentate dppf ligand prevents catalyst degradation at high temperatures and accelerates reductive elimination.

  • Thermal Activation: Heat the mixture to 90°C for 6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction. The starting material will exhibit a distinct 1:1 isotopic doublet at[M+H] + and [M+H+2] + due to the 79 Br and 81 Br isotopes. Validation: The complete disappearance of this doublet, replaced by a single product mass peak, is the definitive marker of complete oxidative addition and successful coupling.

Protocol B: Ambient-Temperature Sonogashira of 6-Iodoquinazoline

Objective: Csp2-Csp bond formation via terminal alkyne coupling[2]. Causality: The weak C-I bond allows oxidative addition to occur rapidly at room temperature, preserving sensitive functional groups on the quinazoline core[2].

Step-by-Step Workflow:

  • Preparation: In a dry flask under Argon, combine 6-iodoquinazoline (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (2 mol%), and CuI (4 mol%).

  • Solvent/Base Addition: Inject anhydrous DMF and Triethylamine (Et 3​ N) (3.0 equiv). Causality: Et 3​ N acts as the base to deprotonate the alkyne after it coordinates to the Cu(I) co-catalyst.

  • Reaction: Stir at 25°C for 2 hours.

  • Self-Validation Checkpoint (Visual & Analytical):

    • Visual: The initial yellow suspension will rapidly transition to a dark, homogeneous solution, followed by the precipitation of white Et 3​ N·HI salts.

    • Analytical: LC-MS will show the rapid consumption of the monoisotopic 127 I [M+H] + peak. The absence of an alkyne-alkyne homocoupled dimer (Glaser coupling product) validates that the Argon sparging successfully excluded oxygen.

Catalytic Pathway Dynamics

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Br) Pd0->OxAdd + 6-Haloquinazoline TransMet Transmetalation (Boronic Acid / Alkyne) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Palladium cross-coupling cycle highlighting the oxidative addition phase.

Case Studies in Oncology Drug Development

Lapatinib Precursor Synthesis (The Iodo Advantage): In the synthesis of precursors for the dual EGFR/HER2 inhibitor Lapatinib, researchers utilized a 4-amino-6-iodoquinazoline building block. The Suzuki-Miyaura cross-coupling with furfurylboronic acid was executed with high efficiency. The choice of the 6-iodo derivative over the bromo counterpart allowed the coupling to proceed under milder conditions, preventing the degradation of the delicate furanyl ring system[1].

Novel EGFR Inhibitors (The Bromo Economy): For the generation of large screening libraries targeting the Epidermal Growth Factor Receptor (EGFR), 6-bromoquinazolines are heavily favored due to their bench stability and commercial scalability. Recent studies demonstrated that subjecting 4-anilino-6-bromoquinazoline derivatives to Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid yielded highly potent compounds. Specifically, derivatives featuring a fluoro substitution at the meta position of the phenyl moiety exhibited stronger antiproliferative activity against MCF-7 cell lines than standard chemotherapeutics like cisplatin, with IC 50​ values ranging from 0.53 to 1.95 μM[3][4].

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: MDPI (Molecules) URL:[Link][1]

  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: MDPI (Molecules) URL:[Link][2]

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies Source: PubMed (Chemistry & Biodiversity) URL:[Link][4]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives Source: Semantic Scholar URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note for 4-Chloro-7-fluoro-6-iodoquinazoline

Executive Summary & Scientific Rationale 4-Chloro-7-fluoro-6-iodoquinazoline is a highly versatile, orthogonally reactive building block widely utilized in the discovery of targeted therapeutics. It is a cornerstone inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Chloro-7-fluoro-6-iodoquinazoline is a highly versatile, orthogonally reactive building block widely utilized in the discovery of targeted therapeutics. It is a cornerstone intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, vascular endothelial growth factor receptor (VEGFR) inhibitors, and selective histone deacetylase 6 (HDAC6) inhibitors .

The molecular architecture of this scaffold provides two distinct sites for sequential functionalization:

  • C4-Position (Chlorine): Highly electrophilic and primed for rapid nucleophilic aromatic substitution (SNAr) with anilines or aliphatic amines.

  • C6-Position (Iodine): Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) after the C4 position has been functionalized.

  • C7-Position (Fluorine): Enhances the metabolic stability and lipophilic efficiency of the final drug candidate.

This application note details a robust, self-validating three-step synthetic workflow designed for high yield, regioselectivity, and scalability.

Mechanistic Pathway & Workflow

The synthesis relies on a logical progression of electrophilic aromatic substitution, cyclodehydration, and deoxychlorination:

  • Regioselective Electrophilic Iodination: The sequence begins with commercially available 2-amino-4-fluorobenzoic acid. The strongly electron-donating amino group directs electrophilic aromatic substitution to its ortho and para positions. The synergistic directing effects of the amino and fluoro groups ensure highly regioselective iodination at the 5-position using N-iodosuccinimide (NIS) .

  • Niementowski Quinazoline Cyclization: The resulting 2-amino-4-fluoro-5-iodobenzoic acid undergoes a Niementowski condensation with formamide. The mechanism involves the nucleophilic attack of the anthranilic amine on the formamide carbonyl, forming an N-formyl intermediate, followed by intramolecular cyclodehydration driven by the carboxylic acid to construct the quinazolin-4(3H)-one core .

  • Deoxychlorination: Conversion of the quinazolinone to the highly reactive 4-chloroquinazoline is achieved using phosphorus oxychloride (POCl3). The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which rapidly activates the tautomeric C4-hydroxyl group as a superior leaving group, facilitating nucleophilic displacement by chloride .

SynthesisWorkflow SM 2-Amino-4-fluorobenzoic acid (Starting Material) Int1 2-Amino-4-fluoro-5-iodobenzoic acid (Intermediate 1) SM->Int1 NIS, AcOH 90 °C, 4 h Electrophilic Iodination Int2 7-Fluoro-6-iodoquinazolin-4(3H)-one (Intermediate 2) Int1->Int2 Formamide 150 °C, 6-8 h Niementowski Cyclization Prod 4-Chloro-7-fluoro-6-iodoquinazoline (Final Product) Int2->Prod POCl3, cat. DMF Reflux (105 °C), 4 h Deoxychlorination

Figure 1: Three-step synthetic workflow for 4-chloro-7-fluoro-6-iodoquinazoline.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-fluoro-5-iodobenzoic acid

Causality Note: Acetic acid is chosen as the solvent because it mildly activates NIS by protonating the succinimide carbonyl, increasing the electrophilicity of the iodine atom without requiring harsh Lewis acids.

  • Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-amino-4-fluorobenzoic acid (1.0 equiv) and glacial acetic acid (approx. 10 mL/g of substrate).

  • Addition: Add N-iodosuccinimide (NIS) (1.05 equiv) in portions at room temperature to prevent a sudden exotherm.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) until the starting material is completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice-water containing sodium bisulfite (NaHSO3) (0.4 equiv). Crucial Step: The NaHSO3 reduces unreacted electrophilic iodine species (I+/I2) to water-soluble iodide (I-), preventing downstream oxidative degradation and discoloration.

  • Isolation: Filter the resulting heavy precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove succinimide and acetic acid traces. Dry the solid in a vacuum oven at 50 °C overnight to afford Intermediate 1 as a tan solid.

Protocol B: Synthesis of 7-Fluoro-6-iodoquinazolin-4(3H)-one

Causality Note: Formamide acts as both the solvent and the C1/nitrogen source. A large excess is required to drive the equilibrium of the cyclodehydration forward at high temperatures.

  • Preparation: In a heavy-walled flask, suspend 2-amino-4-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous formamide (10.0 equiv).

  • Reaction: Heat the suspension to 150 °C under a nitrogen atmosphere. The mixture will become homogeneous before a new precipitate (the product) begins to form. Maintain heating for 6–8 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water to fully precipitate the quinazolinone.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with water and cold ethanol to remove residual formamide and unreacted starting materials. Dry under high vacuum at 60 °C to yield Intermediate 2 as an off-white solid.

Protocol C: Synthesis of 4-Chloro-7-fluoro-6-iodoquinazoline

Causality Note: 4-Chloroquinazolines are highly moisture-sensitive. All glassware must be oven-dried. The addition of catalytic DMF accelerates the reaction by forming the highly reactive Vilsmeier-Haack complex, allowing for shorter reaction times and minimizing thermal degradation.

  • Preparation: Under an inert argon atmosphere, suspend 7-fluoro-6-iodoquinazolin-4(3H)-one (1.0 equiv) in phosphorus oxychloride (POCl3) (5.0 equiv).

  • Activation: Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–4 hours. The suspension will gradually dissolve to form a clear, dark solution as the chlorination proceeds.

  • Concentration: Cool the mixture to 50 °C. Crucial Step: Remove the excess POCl3 under reduced pressure (rotary evaporator) before aqueous quenching. Quenching bulk POCl3 with water is violently exothermic and will hydrolyze the product.

  • Quenching: Dissolve the resulting crude residue in anhydrous dichloromethane (DCM). Slowly and carefully pour the DCM solution into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Ensure the pH of the aqueous layer is slightly basic (pH ~8) to neutralize all phosphoric acid byproducts.

  • Isolation: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the final product as a pale yellow solid. Store under argon at -20 °C.

Quantitative Data & Reaction Parameters

StepTransformationReagentsStoichiometry (Equiv)Temp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 Iodination2-Amino-4-fluorobenzoic acid : NIS1.0 : 1.0590485–90%>95%
2 CyclizationIntermediate 1 : Formamide1.0 : 10.01506–875–80%>95%
3 ChlorinationIntermediate 2 : POCl3 : DMF1.0 : 5.0 : 0.051053–480–85%>98%

Analytical Characterization & Troubleshooting

Analytical Signatures
  • Intermediate 2 (Quinazolinone): 1H NMR (DMSO-d6) will show a characteristic broad singlet around 12.2 ppm corresponding to the tautomeric NH/OH proton, a sharp singlet around 8.1 ppm for the C2-H, and two distinct aromatic singlets/doublets for the C5-H and C8-H (split by the C7-fluorine).

  • Final Product (4-Chloroquinazoline): The disappearance of the 12.2 ppm peak in 1H NMR confirms successful deoxychlorination. The C2-H proton typically shifts downfield (approx. 9.0 ppm in CDCl3) due to the electron-withdrawing effect of the newly installed chlorine atom.

Troubleshooting Guide
  • Over-iodination in Step 1: If di-iodinated byproducts are observed, ensure strict temperature control (do not exceed 90 °C) and verify the purity/titration of the NIS reagent. The reaction must not be left heating overnight.

  • Incomplete Cyclization in Step 2: Sublimation of formamide can lower the effective reaction temperature. Ensure the reaction vessel is equipped with a proper reflux condenser. If the reaction stalls, adding a catalytic amount of ammonium formate can accelerate the cyclodehydration by providing an additional ammonia source.

  • Product Hydrolysis in Step 3: If the final product contains significant amounts of the quinazolinone starting material, it is likely due to moisture exposure during the workup. Ensure the NaHCO3 quench is kept ice-cold and the extraction is performed rapidly. Do not leave the product dissolved in un-dried solvents for extended periods.

References

  • Title: Quinazoline derivatives useful as selective hdac6 inhibitors (Patent WO2021252475A1)
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI (ChemEngineering) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry (PubMed Central) URL: [Link]

Application

Chemoselective Optimization of Sonogashira Coupling on 4-Chloro-7-fluoro-6-iodoquinazoline

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction & Mechanistic Rationale When designing kinase inhibitors or advanced fluorinated b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

When designing kinase inhibitors or advanced fluorinated building blocks, 4-chloro-7-fluoro-6-iodoquinazoline presents a formidable chemoselectivity challenge. The quinazoline core contains three distinct halogenated sites, each with unique reactivity profiles.

The C4-Cl bond is highly activated by the α -nitrogen effect, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition. The C7-F bond is similarly activated towards SNAr due to the strong electron-withdrawing nature of the heterocycle. However, the C6-I bond possesses an intrinsically lower bond dissociation energy, making it the kinetic target for Pd(0) oxidative addition.

According to foundational literature on polyhalogenated quinazolines, cross-coupling in chloro-iodo derivatives strongly favors the intrinsically more reactive Csp2-I bond over the highly activated C4-Cl bond, provided the reaction is kept under kinetic control . To achieve selective Sonogashira alkynylation at the C6 position without disturbing the C4-Cl or C7-F bonds, the reaction conditions—specifically temperature, base nucleophilicity, and catalyst activation rate—must be strictly optimized .

Pathway Visualization

The following diagram illustrates the kinetic versus thermodynamic pathways governing the chemoselectivity of this reaction.

G sub1 4-Chloro-7-fluoro- 6-iodoquinazoline pd_add Pd(0) Oxidative Addition sub1->pd_add c6_path C6-I Insertion (Kinetic, RT) pd_add->c6_path Fast c4_path C4-Cl Insertion (Thermodynamic, >60°C) pd_add->c4_path Slow transmet Transmetalation (Cu-Acetylide) c6_path->transmet side_prod C4-Alkynyl or Bis-coupled Impurity c4_path->side_prod prod 6-Alkynyl-4-chloro- 7-fluoroquinazoline transmet->prod Reductive Elimination

Chemoselective Sonogashira coupling pathway of 4-chloro-7-fluoro-6-iodoquinazoline.

Reaction Design & Causality (Expertise & Experience)

To transform the theoretical pathway into a high-yielding protocol, every reagent must be chosen to suppress SNAr and C4-Cl oxidative addition.

  • Catalyst Selection (PdCl2(PPh3)2 vs. Pd(PPh3)4): Pd(II) precatalysts are mandatory. PdCl2(PPh3)2 requires in situ reduction by the alkyne to generate the active Pd(0) species. This ensures a low, steady-state concentration of Pd(0), which maximizes kinetic chemoselectivity for the C6-I bond. Using Pd(PPh3)4 provides an immediate, high concentration of Pd(0) that overwhelms the kinetic preference, leading to unwanted C4-Cl insertion.

  • Temperature Control (Room Temperature): Oxidative addition into the C-I bond is kinetically favored at 25 °C. Elevating the temperature to 60–80 °C overcomes the activation barrier for C4-Cl insertion, leading to bis-alkynylation and degradation.

  • Base Selection (Cs2CO3 vs. Amines): Because 4-chloroquinazolines are highly electrophilic, primary and secondary amines will rapidly undergo SNAr at the C4 position. Even non-nucleophilic tertiary amines (like Et3N or DIPEA) can promote side reactions over time. An inorganic base like Cs2CO3 suspended in an aprotic solvent provides the necessary basicity for transmetalation without acting as a nucleophile.

  • Solvent Selection (THF): Highly polar solvents like DMF stabilize ionic intermediates during oxidative addition, inadvertently accelerating C4-Cl insertion. THF maintains a controlled reaction rate, preserving the C4-Cl and C7-F bonds.

Optimization Data

The following data summarizes the quantitative optimization of the Sonogashira coupling using phenylacetylene as the model terminal alkyne.

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)C6:C4 SelectivitySNAr Impurities
1Pd(PPh3)4Et3NDMF804560:40High
2PdCl2(PPh3)2Et3NTHF606885:15Moderate
3Pd(OAc)2 / PPh3DIPEADMF257895:5Low
4 PdCl2(PPh3)2 Cs2CO3 THF 25 92 >99:1 None Detected

Note: Selectivity determined by crude 1H-NMR and LC-MS integration. Entry 4 represents the optimized conditions.

Experimental Protocol: Self-Validating System

This protocol is designed as a self-validating workflow. By utilizing in-process analytical checkpoints, you can confirm chemoselectivity before committing to purification.

Materials Required
  • 4-chloro-7-fluoro-6-iodoquinazoline (1.0 mmol, 308.5 mg)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 mmol)

  • PdCl2(PPh3)2 (0.05 mmol, 35 mg)

  • CuI (0.03 mmol, 5.7 mg)

  • Cs2CO3 (anhydrous, finely powdered) (2.0 mmol, 652 mg)

  • Anhydrous THF (10 mL, sparged with Argon for 15 minutes)

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Add 4-chloro-7-fluoro-6-iodoquinazoline (1.0 mmol), PdCl2(PPh3)2 (5 mol%), CuI (3 mol%), and finely powdered Cs2CO3 (2.0 eq) to the flask.

  • Seal the flask with a rubber septum and purge with Argon (vacuum/Argon cycles x3).

Step 2: Reaction Initiation 4. Inject anhydrous, degassed THF (10 mL) into the flask via syringe. 5. Inject the terminal alkyne (1.1 eq) dropwise over 2 minutes. 6. Stir the reaction mixture vigorously at room temperature (25 °C) under Argon. The mixture will typically transition from a pale yellow suspension to a dark brown/black mixture as the active Pd(0) species is generated.

Step 3: Validation Checkpoint (2 Hours) 7. Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and filter through a 0.2 µm PTFE syringe filter. 8. Self-Validation Analysis: Analyze via LC-MS.

  • Success Criteria: The desired product peak must display an[M+H]+ mass corresponding to the alkynylated product. Crucially, the mass spectrum must retain a 3:1 isotopic pattern (M / M+2), confirming the C4-Cl bond is perfectly intact . Absence of the 3:1 pattern indicates over-coupling or SNAr.

Step 4: Workup & Isolation 9. Once starting material is consumed (typically 3-4 hours), quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Causality: NH4Cl effectively chelates and removes copper salts, preventing downstream degradation. 10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temperature < 35 °C to protect the C4-Cl bond).

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Avoid highly polar or protic solvent modifiers (like MeOH) which can slowly degrade the C4-Cl bond on the acidic silica surface.

References

  • Title: Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: Molecules 2015, 20(8), 14656-14674. URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules 2014, 19(11), 17435-17463. URL: [Link]

Method

Application Note: High-Yield Aniline Displacement of 4-Chloro-7-fluoro-6-iodoquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of targeted protein kinase inhibitors (e.g., EGFR, HER2, and VEGFR inhibitors) Introduction & Strategic I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of targeted protein kinase inhibitors (e.g., EGFR, HER2, and VEGFR inhibitors)

Introduction & Strategic Importance

The 4-anilinoquinazoline core is a privileged pharmacophore in targeted oncology, serving as the critical ATP-competitive hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Vandetanib)[1]. Within the synthesis of these advanced active pharmaceutical ingredients (APIs), 4-chloro-7-fluoro-6-iodoquinazoline acts as a highly versatile, orthogonally reactive building block.

This guide details the optimized protocol for the regioselective nucleophilic aromatic substitution ( SN​Ar ) of the C4-chloride by anilines. The tri-halogenated nature of this scaffold allows for a sequential, three-step functionalization:

  • C4-Position: Highly electrophilic; undergoes rapid SN​Ar with anilines.

  • C6-Position (Iodo): Serves as a handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

  • C7-Position (Fluoro): Activated by the electron-withdrawing quinazoline core; undergoes late-stage SN​Ar with aliphatic amines or alkoxides under forcing conditions.

Mechanistic Insights & Experimental Design (E-E-A-T)

To achieve >95% yield without the need for column chromatography, the reaction relies on exploiting the inherent electronic properties of the quinazoline ring and the physical chemistry of the solvent system.

Regioselectivity and Autocatalysis

The C4 position of the quinazoline ring is exceptionally electron-deficient due to the combined inductive and resonance effects of the N1 and N3 nitrogen atoms. When an aniline attacks the C4 position, chloride is expelled, generating one equivalent of hydrochloric acid (HCl).

Rather than adding an exogenous base (like DIPEA or Triethylamine) to neutralize this acid, the optimal protocol omits the base. The generated HCl protonates the N1 nitrogen of the unreacted quinazoline starting material. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C4 carbon even more electrophilic. Consequently, the reaction is autocatalytic [2].

Solvent Selection & Thermodynamic Driving Force

Isopropanol (iPrOH) is the solvent of choice. Both the 4-chloro-7-fluoro-6-iodoquinazoline and the free-base aniline are highly soluble in boiling iPrOH. However, the resulting 4-anilinoquinazoline hydrochloride salt is highly insoluble in iPrOH. As the reaction progresses, the product precipitates out of the solution. This precipitation drives the equilibrium forward (Le Chatelier's Principle) and prevents over-reaction or degradation, resulting in a self-purifying system [3].

Caption: Mechanistic workflow of the autocatalytic SNAr reaction at the C4 position.

Quantitative Data: Reaction Optimization

The following table summarizes the causality behind solvent and additive choices, demonstrating why base-free alcoholic conditions are superior for this specific transformation.

SolventAdditiveTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
iPrOH None 82 (Reflux) 3 94 >99% Optimal. Product precipitates directly as pure HCl salt.
DioxaneNone10048595%Good yield, but requires partial concentration for high recovery.
DMFDIPEA (1.2 eq)80127888%Base neutralizes HCl, killing autocatalysis. Requires aqueous workup.
THFNone65 (Reflux)166590%Sluggish reaction kinetics due to low reflux temperature.

Experimental Protocol

Materials & Reagents
  • Substrate: 4-chloro-7-fluoro-6-iodoquinazoline (1.0 equivalent, e.g., 10.0 mmol, 3.08 g)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 equivalents, 10.5 mmol)

  • Solvent: Isopropanol (iPrOH), anhydrous or ACS grade (50 mL, 5 volumes)

  • Wash Solvents: Cold iPrOH (10 mL), Diethyl Ether or MTBE (20 mL)

Step-by-Step Methodology
  • Reactor Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system briefly with nitrogen.

  • Reagent Charging: Add 4-chloro-7-fluoro-6-iodoquinazoline (3.08 g, 10.0 mmol) and the substituted aniline (10.5 mmol) to the flask.

  • Solvent Addition: Add 50 mL of iPrOH. The mixture will appear as a heterogeneous slurry at room temperature.

  • Heating: Begin stirring and heat the reaction mixture to a gentle reflux (82–85 °C oil bath temperature).

    • Observation: The mixture will typically become a clear, homogeneous solution within the first 10–15 minutes as the starting materials dissolve.

    • Observation: After 30–45 minutes, a thick, brightly colored (often yellow or pale green, depending on the aniline) precipitate will begin to form. This is the product hydrochloride salt.

  • Reaction Monitoring (Self-Validating Step): After 3 hours, temporarily remove the heat. Pull a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via TLC (Hexanes/EtOAc 1:1) or LC-MS. The highly mobile starting material spot ( Rf​≈0.8 ) should be completely consumed.

  • Cooling & Crystallization: Once complete, remove the oil bath and allow the reaction to cool to room temperature over 1 hour. For maximum recovery, further cool the flask in an ice-water bath (0–5 °C) for 30 minutes.

  • Isolation: Filter the thick suspension through a sintered glass Buchner funnel under vacuum.

  • Washing:

    • Wash the filter cake with ice-cold iPrOH (10 mL) to remove unreacted aniline and trace impurities.

    • Wash the filter cake with Diethyl Ether or MTBE (2 x 10 mL) to facilitate rapid drying.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure 4-anilino-7-fluoro-6-iodoquinazoline hydrochloride salt.

Downstream Logic: Orthogonal Functionalization

Once the C4 position is secured, the C6 and C7 positions can be manipulated sequentially. The iodo group at C6 is highly reactive toward palladium insertion, whereas the C7 fluoro group requires harsh nucleophilic conditions, ensuring no cross-reactivity during coupling steps.

Caption: Sequential orthogonal functionalization of the quinazoline scaffold.

Troubleshooting & In-Process Controls

  • Issue: The reaction stalls at ~70% conversion.

    • Cause: The aniline used is highly electron-deficient (e.g., contains multiple -CF3 or -NO2 groups), reducing its nucleophilicity.

    • Solution: Add a catalytic amount of concentrated HCl (0.1 eq) at the start of the reaction to artificially initiate the autocatalytic cycle, or switch to a higher boiling solvent like 1,4-Dioxane (100 °C) [3].

  • Issue: The product is isolated as a sticky gum rather than a crystalline powder.

    • Cause: Impurities in the aniline or moisture in the solvent disrupting the crystal lattice of the HCl salt.

    • Solution: Slurry the crude gum in boiling acetone for 10 minutes, cool to room temperature, and filter. The acetone will dissolve the impurities and leave the pure HCl salt behind.

References

  • Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry 38.18 (1995): 3482-3487. URL:[Link]

  • Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry 39.1 (1996): 267-276. URL:[Link]

  • Barker, A. J. "Bicyclic heteroaromatic compounds as protein tyrosine kinase inhibitors." US Patent 6,713,485 B2 (2004).
Application

Application Note: Synthesis and Orthogonal Functionalization of 4-Amino-7-fluoro-6-iodoquinazoline Scaffolds

Executive Summary The 4-aminoquinazoline core is a privileged pharmacophore in modern medicinal chemistry, functioning as the primary hinge-binding motif for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline core is a privileged pharmacophore in modern medicinal chemistry, functioning as the primary hinge-binding motif for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Vandetanib). The strategic introduction of a 7-fluoro and 6-iodo substitution pattern creates an exceptionally versatile intermediate for library generation. The 6-iodo group serves as a robust handle for late-stage transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions), while the 7-fluoro group modulates the scaffold's lipophilicity and provides a site for secondary nucleophilic aromatic substitution (SNAr).

This application note details a field-validated, four-step synthetic protocol to access diverse 4-amino-7-fluoro-6-iodoquinazoline derivatives. The guide emphasizes mechanistic causality, strict regiocontrol, and scalable, self-validating workup procedures designed for drug development professionals.

Mechanistic Rationale & Causality

Successful execution of this synthetic route relies on exploiting the inherent electronic properties of the aromatic system at each step:

  • Regioselective Electrophilic Iodination : The synthesis commences with 2-amino-4-fluorobenzoic acid. The amino group strongly activates the ortho and para positions, while the fluoro group weakly deactivates but also directs ortho/para. The C5 position (para to the amino group) is sterically unhindered and highly electron-rich. Utilizing N-Iodosuccinimide (NIS) in acetic acid provides a controlled, slow release of electrophilic iodine ( I+ ). This strictly favors mono-iodination at C5 over di-iodination, a common and problematic side reaction when using harsher reagents like ICl or I2​/Ag2​SO4​ .

  • Orthogonal SNAr Reactivity : The conversion of the quinazolin-4-one intermediate to the 4-chloro derivative utilizes POCl3​ or SOCl2​ with catalytic DMF. This combination generates the Vilsmeier-Haack reagent (a chloroiminium ion) in situ, which is the active species responsible for converting the tautomeric enol into the highly reactive 4-chloro derivative . The resulting 4-chloro-7-fluoro-6-iodoquinazoline possesses two electrophilic sites (C4 and C7). However, the C4 position is hyper-activated by the adjacent N1 and N3 ring nitrogens. Consequently, amines selectively attack the C4 position under mild basic conditions (DIPEA, 80 °C), leaving the 7-fluoro group completely intact for subsequent orthogonal functionalization.

Synthetic Workflow Diagram

SynthWorkflow Node1 2-Amino-4-fluorobenzoic acid (Starting Material) Node2 2-Amino-4-fluoro- 5-iodobenzoic acid Node1->Node2 NIS, AcOH Electrophilic Iodination Node3 7-Fluoro-6-iodoquinazolin- 4(3H)-one Node2->Node3 Formamide Cyclocondensation Node4 4-Chloro-7-fluoro- 6-iodoquinazoline Node3->Node4 POCl3, DMF Deoxychlorination Node5 4-Amino-7-fluoro- 6-iodoquinazoline Node4->Node5 R-NH2, DIPEA SNAr Amination

Fig 1. Four-step synthetic workflow for 4-amino-7-fluoro-6-iodoquinazoline derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-fluoro-5-iodobenzoic acid
  • Reaction : Dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in glacial acetic acid (approx. 10 mL/g). Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature to prevent rapid exothermic degradation.

  • Heating & IPC : Heat the mixture to 90 °C and stir for 4 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=156 ) is fully consumed and replaced by the product mass ( [M+H]+=282 ).

  • Quenching : Cool the reaction to room temperature. Pour the mixture into a vigorously stirred ice-water bath containing sodium bisulfite ( NaHSO3​ , 0.4 eq) .

    • Self-Validation Check: The NaHSO3​ reduces unreacted NIS and any generated I2​ to water-soluble iodide salts. A successful quench is visually confirmed by the rapid disappearance of any brown/purple iodine coloration, yielding a pale suspension.

  • Isolation : Filter the resulting precipitate, wash extensively with cold water to remove acetic acid residues, and dry under high vacuum.

Protocol 2: Cyclocondensation to 7-Fluoro-6-iodoquinazolin-4(3H)-one
  • Reaction : Suspend 2-amino-4-fluoro-5-iodobenzoic acid (1.0 eq) in neat formamide (approx. 5 mL/g). In this step, formamide acts dually as the high-boiling solvent and the one-carbon/one-nitrogen synthon for the pyrimidine ring closure.

  • Heating : Heat the suspension to 150 °C for 12 hours.

    • Self-Validation Check: The mixture will initially become a homogeneous dark solution before a new, dense precipitate (the quinazolinone product) begins to form out of the hot solution.

  • Isolation : Cool the mixture to room temperature, dilute with distilled water, and filter the solid. Wash the filter cake with water followed by cold ethanol to displace residual formamide. Dry under vacuum.

Protocol 3: Deoxychlorination to 4-Chloro-7-fluoro-6-iodoquinazoline
  • Reaction : Suspend the quinazolin-4-one intermediate (1.0 eq) in phosphorus oxychloride ( POCl3​ ) (10 eq). Add catalytic N,N-dimethylformamide (DMF, 0.1 eq) .

  • Heating : Reflux the mixture (approx. 110 °C) for 4 to 12 hours.

    • IPC: The reaction is complete when the suspension transitions into a clear, homogeneous solution, indicating full conversion of the insoluble quinazolinone to the highly soluble 4-chloro derivative.

  • Workup : Concentrate the mixture under reduced pressure to remove the bulk of the excess POCl3​ . Carefully quench the thick residue by adding it dropwise to an ice-cold saturated aqueous NaHCO3​ solution to neutralize phosphoric acid byproducts. Extract the aqueous layer with dichloromethane (DCM), dry the organic phase over anhydrous Na2​SO4​ , and concentrate to yield the product as a solid.

Protocol 4: SNAr Amination
  • Reaction : Dissolve 4-chloro-7-fluoro-6-iodoquinazoline (1.0 eq) in isopropanol (iPrOH). Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating & IPC : Stir the mixture at 80 °C for 4-8 hours.

    • IPC: Monitor by TLC (Hexanes/EtOAc). The highly non-polar 4-chloro intermediate ( Rf​≈0.8 ) will be cleanly replaced by a more polar, UV-active product spot.

  • Isolation : Cool the reaction to room temperature. For many aliphatic and anilino amines, the product will spontaneously precipitate from the iPrOH upon cooling. Filter the solid, wash with cold iPrOH, and dry. If precipitation does not occur, concentrate the solvent and purify via silica gel flash chromatography.

Quantitative Data Summary

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (1H NMR)
1 Electrophilic IodinationNIS, AcOH90482 - 88Loss of C5-H proton; appearance of isolated C6-H singlet
2 CyclocondensationFormamide (neat)1501275 - 80Appearance of quinazoline C2-H singlet (~8.0 ppm)
3 Deoxychlorination POCl3​ , DMF (cat.)1104 - 1267 - 80Downfield shift of C2-H singlet (~8.9 ppm)
4 SNAr AminationR- NH2​ , DIPEA, iPrOH804 - 885 - 95Appearance of R-NH aliphatic/aromatic signals

References

  • Title: Quinazoline derivatives useful as selective hdac6 inhibitors (Patent WO2021252475A1)
  • Title : 4-chloro-6-iodo-7-fluoro-quinazoline hydrochloride (CAS: 231278-11-8) Source : Molaid Chemical Database URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Yields with 4-Chloro-7-fluoro-6-iodoquinazoline

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently assist drug development professionals in troubleshooting nucleophilic aromatic substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently assist drug development professionals in troubleshooting nucleophilic aromatic substitution (SNAr) reactions. This guide addresses the specific mechanistic challenges of working with 4-chloro-7-fluoro-6-iodoquinazoline (CAS: 231278-64-1)[1], a highly functionalized building block critical to the synthesis of targeted kinase inhibitors (such as Gefitinib and Lapatinib analogs)[2],[3].

Part 1: Mechanistic Overview & Chemoselectivity

The quinazoline core presents a complex chemoselectivity challenge. The C4-chloro position is highly activated by the adjacent pyrimidine nitrogens, making it the primary site for SNAr[4]. However, the C7-fluoro position is also a competent electrophile, and the C6-iodo group exerts a strong inductive electron-withdrawing effect that further activates both positions[5].

To achieve high yields of the mono-substituted C4-amine, we must manipulate the reaction kinetics. Relying on basic conditions often leads to over-substitution (bis-SNAr) or hydrolysis[3]. Instead, we utilize electrophilic solvation [6]. By introducing a catalytic amount of acid (e.g., HCl), the N1 nitrogen of the quinazoline is protonated[7]. This forms a quinazolinium intermediate, drastically lowering the LUMO energy at C4 and stabilizing the Meisenheimer complex[8]. This allows the C4-SNAr to proceed rapidly at ambient temperatures, leaving the C7-fluoro group completely intact[7].

Reactivity_Map SM 4-Chloro-7-fluoro- 6-iodoquinazoline (CAS: 231278-64-1) Cond1 Optimal: iPrOH, cat. HCl 25-40°C, Anhydrous SM->Cond1 Electrophilic Solvation (Selective SNAr) Cond2 Harsh: Excess Amine >80°C or Strong Base SM->Cond2 Loss of Chemoselectivity Cond3 Aqueous Base: NaOH/K2CO3 + H2O SM->Cond3 Nucleophilic Attack by OH- Prod_Desired 4-Amino-7-fluoro- 6-iodoquinazoline (High Yield, Selective) Cond1->Prod_Desired Prod_Bis 4,7-Bis-amino- 6-iodoquinazoline (Over-substitution) Cond2->Prod_Bis Prod_Hydrolysis 7-Fluoro-6-iodo- quinazolin-4-one (Hydrolysis Degradant) Cond3->Prod_Hydrolysis

Figure 1: Reactivity map and chemoselectivity pathways for the quinazoline scaffold.

Part 2: Quantitative Data Summaries

To illustrate the causality of reagent selection, review the quantitative impact of solvent and base choices on chemoselectivity and reaction kinetics.

Table 1: Effect of Solvent and Base on Chemoselectivity (C4 vs C7)

Solvent Base / Additive Temp (°C) C4-Product (%) 4,7-Bis Product (%) 4-Hydroxy Degradant (%)
DMF K₂CO₃ (aq) 80 15% 25% 60%
DMF DIEA (Anhydrous) 80 45% 50% 5%
iPrOH None 80 60% 35% <1%

| iPrOH | HCl (0.1 eq) | 40 | >95% | <1% | <1% |

Table 2: Kinetic Rate vs. Additive

Additive Mechanism of Action Relative Rate Chemoselectivity Profile
None Standard Addition-Elimination 1x Moderate (Prone to C7 attack at high temps)
DIEA (2.0 eq) Neutralizes HCl byproduct 1.5x Poor (Promotes bis-SNAr at C7)

| HCl (0.1 eq) | Electrophilic Solvation (N1 protonation) | 15x | Excellent (C4 highly activated) |

Part 3: Troubleshooting FAQs

Q: Why am I observing significant amounts of the 4,7-bis-substituted product in my LC-MS? A: This is a classic loss of chemoselectivity caused by excessive thermal energy or overly basic conditions. When strong bases (like K₂CO₃ or excess DIEA) are used at elevated temperatures (>80 °C), the C7-fluoro group becomes susceptible to nucleophilic attack after the C4 position has reacted. Fix: Lower the temperature to 25–40 °C and switch to an acid-catalyzed mechanism using isopropanol and 0.1 equivalents of HCl[3]. The protonation of N1 selectively accelerates C4 substitution, allowing you to drop the temperature and preserve the C7-fluorine[7].

Q: My crude NMR/LC-MS shows a major impurity with a mass corresponding to [M-Cl+OH]. How do I prevent this? A: Your starting material is undergoing hydrolysis to form the 7-fluoro-6-iodoquinazolin-4-one degradant. The C4-chloro group is extremely sensitive to hydroxide ions, which are generated when adventitious water reacts with basic additives (e.g., K₂CO₃ + H₂O ⇌ KHCO₃ + KOH). Fix: The system must be strictly anhydrous. If your nucleophile requires a base (e.g., it is an amine hydrochloride salt), use a non-nucleophilic organic base like anhydrous N,N-diisopropylethylamine (DIEA) and ensure your solvent has a Karl Fischer (KF) water content of <100 ppm.

Q: The reaction stalls at ~50% conversion when using exactly 1.0 equivalent of my aliphatic amine. How do I push it to completion? A: In a neutral SNAr reaction, one equivalent of HCl is generated for every molecule of product formed. This HCl protonates your unreacted aliphatic amine, converting it into an unreactive hydrochloride salt. Fix: You have two options. Either use 2.0–2.5 equivalents of the amine nucleophile to act as its own acid scavenger, or use 1.05 equivalents of the amine with 1.5 equivalents of DIEA to neutralize the generated HCl.

Troubleshooting_Workflow Start Analyze Crude LC-MS Data Q1 Is the primary impurity the 4-hydroxy degradant? Start->Q1 Sol1 Dry solvents (KF < 100 ppm). Switch from K2CO3 to DIEA. Q1->Sol1 Yes Q2 Is bis-substitution (4,7-diamino) observed? Q1->Q2 No Sol2 Lower temp to 0-20°C. Use strict 1.0 eq nucleophile. Q2->Sol2 Yes Q3 Is the reaction stalling (<50% conversion)? Q2->Q3 No Sol3 Add catalytic HCl (0.1 eq) to activate C4 via N1 protonation. Q3->Sol3 Yes End Proceed to Workup Q3->End No

Figure 2: Logical troubleshooting workflow for optimizing SNAr reaction yields.

Part 4: Validated Experimental Protocols

Protocol A: Highly Chemoselective Acid-Catalyzed C4-Amination Self-Validating System: This protocol relies on the product precipitating as a hydrochloride salt, which drives the reaction to completion via Le Chatelier's principle and provides a visual confirmation of success[3].

  • Preparation: In an oven-dried flask under nitrogen, suspend 4-chloro-7-fluoro-6-iodoquinazoline (1.0 eq) in anhydrous isopropanol to achieve a 0.2 M concentration[3].

  • Activation: Add a catalytic amount of concentrated HCl (0.05 eq) to initiate electrophilic solvation[7]. The suspension may briefly clarify.

  • Nucleophile Addition: Add the amine nucleophile (1.05 eq) dropwise at 20 °C.

  • Reaction & Validation: Stir the mixture at 40 °C for 2–4 hours.

    • Validation Check: The reaction mixture will transition from a clear/hazy solution to a thick, bright yellow suspension. This indicates the successful formation and precipitation of the product's hydrochloride salt[3]. If the solution remains clear, the reaction has stalled.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, wash with cold isopropanol, and dry under vacuum.

Part 5: References
  • Sánchez, C., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018. URL: [Link]

  • Sánchez, C., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." PubMed Central (PMC), 2018. URL: [Link]

  • Campodónico, P. R., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." Frontiers in Chemistry, 2020. URL: [Link]

  • Mphahlele, M. J., et al. "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines." PubMed Central (PMC), 2014. URL: [Link]

  • New Drug Approvals. "Gefitinib - New Drug Approvals." 2015. URL: [Link]

  • The Royal Society of Chemistry. "Assessing a Sustainable Manufacturing Route to Lapatinib (Supplementary Information)." RSC Advances, 2019. URL: [Link]

Sources

Optimization

Technical Support Center: Handling and Storage of 4-Chloro-7-fluoro-6-iodoquinazoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in medicinal chemistry and drug development:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in medicinal chemistry and drug development: the rapid degradation of halogenated 4-chloroquinazolines.

4-Chloro-7-fluoro-6-iodoquinazoline is a critical, highly reactive electrophilic intermediate used in the synthesis of targeted kinase inhibitors (such as gefitinib and erlotinib derivatives). However, its extreme sensitivity to atmospheric moisture often leads to catastrophic yield losses before the primary cross-coupling or SNAr reactions even begin[1]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound.

Part 1: Mechanistic Insight – The "Why" Behind the Instability

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The C4 position of the quinazoline ring is inherently electrophilic and serves as an activated center for nucleophilic substitution[2].

In 4-chloro-7-fluoro-6-iodoquinazoline, the presence of the 7-fluoro and 6-iodo substituents exerts a powerful electron-withdrawing inductive effect (-I effect). This drastically pulls electron density away from the aromatic system, rendering the C4 carbon hyper-electrophilic. Consequently, even trace amounts of atmospheric water act as potent nucleophiles. Water attacks the C4 position, forming a tetrahedral intermediate that rapidly collapses, expelling hydrogen chloride (HCl) and yielding the thermodynamically stable, but synthetically inactive, quinazolin-4(3H)-one byproduct[3][4].

Mechanism of 4-chloro-7-fluoro-6-iodoquinazoline hydrolysis via C4 nucleophilic attack.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound degrade even when stored in a standard laboratory refrigerator (4°C)? A: Storing the compound in a standard refrigerator without rigorous anhydrous precautions is a primary cause of degradation. Research indicates that 4-chloroquinazolines can undergo significant hydrolysis within just one week at refrigerator temperatures if exposed to moisture[5]. The causality is simple: cold glass surfaces promote the condensation of atmospheric moisture the moment the vial is opened. This micro-condensation immediately introduces water to the reactive C-Cl bond.

Q2: My material degraded into a highly polar baseline spot on TLC. What is it, and is my batch ruined? A: The polar baseline spot is the hydrolyzed byproduct: 7-fluoro-6-iodoquinazolin-4(3H)-one (or its 4-hydroxy tautomer)[3][4]. While the 4-chloro derivative is ruined for immediate SNAr cross-coupling, the material itself is not entirely lost. Quinazolinones are highly stable against oxidation and hydrolysis[6]. You can "rescue" the batch by re-chlorinating the quinazolinone back to the 4-chloroquinazoline using phosphoryl chloride (POCl3) (See Protocol 2).

Q3: How can I validate the integrity of my batch before starting a complex synthesis? A: Do not rely solely on visual inspection, as both the active compound and the hydrolyzed byproduct are often off-white powders. Validate via TLC (using an anhydrous eluent like dry EtOAc/Hexane) or 1H-NMR. In NMR, the disappearance of the sharp quinazoline aromatic protons and the appearance of a broad lactam N-H stretch (typically around 12 ppm in DMSO-d6) indicates hydrolysis.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Anhydrous Aliquoting and Storage

To prevent degradation, the compound must be protected from both moisture and repeated thermal cycling. This protocol utilizes a self-validating indicator system to ensure the environment remains anhydrous.

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for a minimum of 4 hours. Cool them entirely inside a vacuum desiccator.

  • Atmospheric Control: Transfer the bulk compound and the baked vials into a glovebox purged with Argon. Expert Insight: Argon is preferred over Nitrogen because it is heavier than air and settles inside the vial, providing a superior protective blanket during brief openings.

  • Single-Use Aliquoting: Divide the bulk material into single-reaction aliquots. This prevents the entire batch from undergoing repeated freeze-thaw cycles, which drive condensation.

  • Primary Sealing: Cap the vials tightly and wrap the caps with Parafilm.

  • Secondary Containment (Self-Validating): Place the aliquoted vials into a secondary vacuum-sealable bag. Add indicating silica gel or Drierite (blue = dry, pink = moisture breach). This provides a visual, self-validating check of the storage integrity.

  • Storage: Store the sealed bags at -20°C or -80°C.

Step-by-step workflow for anhydrous aliquoting and long-term storage of the compound.

Protocol 2: Rescue & Re-chlorination of Hydrolyzed Material

If your batch has hydrolyzed to the quinazolinone, use this protocol to regenerate the 4-chloroquinazoline[6].

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried, Argon-flushed round-bottom flask, suspend the hydrolyzed byproduct in neat phosphoryl chloride (POCl3) (approx. 10 equivalents).

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 eq). Expert Insight: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the lactam tautomer[6].

  • Reflux: Heat the mixture to 105°C for 3-4 hours. The suspension will turn into a clear solution as the reaction progresses.

  • Concentration: Cool to room temperature and distill off the excess POCl3 under reduced pressure to avoid violent exothermic quenching.

  • Anhydrous Workup (Critical Step): 4-chloroquinazolines are highly unstable toward standard aqueous basic workups (e.g., NH4OH or NaHCO3), which can immediately revert the product back to the starting material[5]. Instead, dissolve the crude residue in dry dichloromethane (DCM), filter through a short pad of Celite to remove insoluble phosphates, and concentrate under vacuum. Use the crude material immediately in the next synthetic step.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability of 4-chloroquinazolines based on empirical laboratory observations and literature data.

Table 1: Stability Profile of 4-Chloroquinazolines Under Various Storage Conditions

Storage ConditionAtmosphereTemperatureTimeframeEstimated PurityPrimary Degradation Causality
Open ContainerAmbient Air20°C to 25°C7 Days< 50%Rapid hydrolysis driven by atmospheric moisture[5].
Sealed VialAmbient Air4°C (Fridge)14 Days70 - 85%Micro-condensation upon opening drives slow degradation[5].
Sealed Vial + DesiccantNitrogen (N2)-20°C6 Months> 95%Reduced kinetic energy slows hydrolysis; N2 limits moisture.
Vacuum SealedArgon (Ar)-80°C> 12 Months> 99%Argon blanket prevents micro-moisture intrusion; ideal state.

Part 5: References

  • National Institutes of Health (PMC). Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones.[1] URL:[Link]

  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?[5] URL:[Link]

  • Google Patents. EP2348020A1 - Preparation process of erlotinib.[4] URL:

  • MDPI. Quinazolinones, the Winning Horse in Drug Discovery.[6] URL:[Link]

  • Research and Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents.[2] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing De-iodination Side Reactions in Palladium Catalysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and eliminate one of the most persistent side reactions in palladium-catalyzed cross-couplings: hydrodehalogenation (de-iodination) .

When working with highly reactive aryl iodides in Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, you may frequently observe the conversion of your starting material (Ar–I) into a reduced arene (Ar–H) rather than the desired cross-coupled product. This guide breaks down the mechanistic causality of this failure and provides self-validating protocols to correct it.

The Mechanistic Reality of De-iodination

To fix the problem, we must first understand the causality. Aryl iodides are highly electrophilic and undergo oxidative addition to Palladium(0) at exceptionally fast rates. This rapid step generates a high steady-state concentration of the Ar–Pd(II)–I intermediate[1].

If the subsequent step in your catalytic cycle (e.g., transmetalation of a sterically hindered boronic acid) is kinetically slow, the Ar–Pd(II)–I intermediate experiences a prolonged lifetime. During this "bottleneck," the palladium center acts as a sponge for hydrides. It will abstract a hydrogen atom from your solvent, base, or trace water to form an Ar–Pd(II)–H species, which rapidly undergoes reductive elimination to yield the de-iodinated byproduct (Ar–H)[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-M (Desired) Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (Solvent/Base) Product Ar-R + Pd(0) (Cross-Coupled Product) TransMet->Product Reductive Elimination Product->Pd0 Dehalo Ar-H + Pd(0) (De-iodinated Byproduct) Hydride->Dehalo Reductive Elimination Dehalo->Pd0

Fig 1: Catalytic pathways showing desired cross-coupling vs. undesired hydrodehalogenation.

Troubleshooting FAQs

Q1: My LC-MS shows mostly de-iodinated starting material (Ar–H). Where is the hydride coming from? A1: The most common culprits are alcoholic solvents (methanol, ethanol, isopropanol). Palladium complexes readily oxidize primary and secondary alcohols via β -hydride elimination, transferring a hydride directly to the metal center. A landmark mechanistic study using ESI-MS demonstrated a strong primary kinetic isotope effect when switching from CH₃OH to CD₃OD, proving that solvent deprotonation and hydride transfer is the primary mechanism for Ar–H formation in these media[3].

Q2: I am using anhydrous Toluene. Why am I still seeing de-iodination? A2: If your solvent is inert, the hydride is likely originating from your base or additives. Aliphatic amines (such as triethylamine or DIPEA) possess β -hydrogens and can act as potent hydride donors to Pd(II)[4]. Additionally, trace water in hygroscopic inorganic bases can serve as a hydrogen source, leading to proto-dehalogenation[5].

Q3: How can I rationally select a ligand to outcompete this side reaction? A3: You cannot easily stop oxidative addition, but you can accelerate the desired downstream steps. By utilizing bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, or RuPhos), you achieve two things: the electron-rich nature of the ligand accelerates transmetalation, and the extreme steric bulk forces the Ar and R groups on the Pd center closer together, drastically accelerating reductive elimination[1]. This makes the desired cross-coupling kinetically favorable over background hydride abstraction.

Q4: Are certain substrates inherently more prone to this failure? A4: Yes. Electron-rich aryl iodides and N-heterocycles (e.g., pyridines, indoles) are highly susceptible[2]. In some cases, Pd-to-Pd transmetalation occurs, forming dimeric species that alter the catalytic pathway and increase the probability of side reactions[6].

Optimization Matrix: Data Presentation

Use the following table to systematically eliminate high-risk variables from your reaction conditions.

ParameterHigh-Risk Choice (Promotes Ar–H)Optimized Choice (Promotes Ar–R)Mechanistic Causality
Solvent Primary/Secondary Alcohols (MeOH, EtOH)Toluene, THF, 1,4-DioxaneAlcohols undergo facile β -hydride elimination, transferring a hydride directly to the Pd(II) center[3].
Base Aliphatic Amines (e.g., Et 3​ N, DIPEA)Inorganic Salts (K 3​ PO 4​ , Cs 2​ CO 3​ )Amines with β -hydrogens act as hydride donors. Inorganic bases eliminate this organic hydride pathway[4].
Ligand Small, electron-poor (e.g., PPh 3​ )Bulky, electron-rich (e.g., XPhos, SPhos)Bulky ligands accelerate reductive elimination; electron-richness accelerates transmetalation, outcompeting side reactions[1].
Temperature > 100 °C60 °C – 80 °CHigher thermal energy increases the rate of background hydride abstraction and accelerates catalyst decomposition[1].
Self-Validating Protocol: Hydride-Source Elimination Screen

To permanently resolve de-iodination, you must isolate the variable causing it. This self-validating protocol uses positive and negative controls to definitively identify the hydride source in your specific workflow.

Step 1: Rigorous Reagent Preparation

  • Dry your solid reagents (boronic acid, K₃PO₄ base) under high vacuum at 60 °C for 2 hours to remove trace water.

  • Degas your solvents (Toluene, THF) via three freeze-pump-thaw cycles. Dissolved oxygen oxidizes phosphine ligands, altering the Pd coordination sphere and promoting off-cycle reactions[4][7].

Step 2: Control and Variable Setup Set up three parallel Schlenk tubes. To each, add 1.0 equiv Ar–I, 1.2 equiv Ar–B(OH)₂, 2.0 equiv base, 2 mol% Pd₂(dba)₃, and 4 mol% SPhos.

  • Tube A (Positive Control): Use unpurified THF and spike with 5% v/v isopropanol. (This validates the system's susceptibility to β -hydride elimination).

  • Tube B (Negative Control): Use rigorously dried, degassed Toluene and anhydrous K₃PO₄. (This establishes the baseline for minimal de-iodination).

  • Tube C (Test Condition): Use your current standard reaction conditions (solvent and base).

Step 3: Reaction Execution

  • Stir all tubes at 80 °C for 4 hours under a strict argon atmosphere.

  • Quench each reaction with 1 mL of saturated aqueous NH₄Cl and extract with Ethyl Acetate.

Step 4: Analytical Validation & Logic Analyze the organic layers via UPLC-MS or GC-FID.

  • Self-Validation Logic: If Tube B (Negative Control) still shows >10% de-iodination (Ar–H), the hydride is likely originating from the boronic acid itself (via protodeboronation followed by cross-reaction) or the ligand. If Tube B shows <2% Ar–H but Tube C shows >20%, your standard solvent or base is definitively acting as the primary hydride donor and must be replaced.

References
  • Ahmadi, Z., & McIndoe, J. S. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 49(98), 11488-11490. URL:[Link]

  • Shen, W., et al. (2025). "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." Journal of the American Chemical Society, 147(44), 41130-41137. URL:[Link]

  • Johnson Matthey Catalysis & Chiral Technologies. (2025). "Cross-Coupling Reactions Guide." JMCCT. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 4-chloro-7-fluoro-6-iodoquinazoline

Welcome to the dedicated technical support center for 4-chloro-7-fluoro-6-iodoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-chloro-7-fluoro-6-iodoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges encountered with this compound in polar solvents. Our goal is to equip you with the knowledge and tools to effectively troubleshoot and overcome these issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is 4-chloro-7-fluoro-6-iodoquinazoline expected to have poor solubility in polar solvents?

A1: The low solubility of 4-chloro-7-fluoro-6-iodoquinazoline in polar solvents like water is primarily due to its molecular structure. It is a relatively large, rigid, and hydrophobic molecule. The presence of three halogen substituents (chloro, fluoro, and iodo) significantly increases its lipophilicity. While the quinazoline core contains nitrogen atoms that can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, leading to unfavorable interactions with highly polar solvent molecules.

Q2: What are the initial steps I should take when encountering solubility issues with this compound?

A2: Before exploring complex solubilization techniques, it's crucial to start with the fundamentals. First, ensure the purity of your compound, as impurities can sometimes affect solubility. Subsequently, a systematic solvent screening with a small amount of the compound is recommended. This will help you identify the most promising solvent systems to pursue. Finally, gentle heating and agitation can often improve the dissolution rate, though it may not necessarily increase the equilibrium solubility.

Q3: Can pH adjustment improve the solubility of 4-chloro-7-fluoro-6-iodoquinazoline?

A3: Yes, pH modification can be a powerful tool to enhance the solubility of ionizable compounds.[1][2][3] The quinazoline ring system contains basic nitrogen atoms that can be protonated in acidic conditions to form a more soluble salt.[1] Therefore, attempting to dissolve the compound in an acidic buffer (e.g., pH 2-4) is a logical step. However, the extent of solubility improvement will depend on the pKa of the compound.

Q4: Are there any safety precautions I should be aware of when handling 4-chloro-7-fluoro-6-iodoquinazoline?

A4: Yes, it is essential to handle this compound with appropriate safety measures. Based on data for similar quinazoline derivatives, it may cause skin and eye irritation.[4][5][6][7] Always work in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions.

Troubleshooting Guide

This guide provides a systematic approach to addressing the solubility challenges of 4-chloro-7-fluoro-6-iodoquinazoline.

Issue 1: The compound does not dissolve in my desired polar solvent even after heating and sonication.

This is a common issue for highly crystalline and hydrophobic compounds. Here’s a decision-making workflow to address this:

troubleshooting_workflow start Start: Compound is insoluble solvent_screening Perform Solvent Screening (e.g., DMSO, DMF, NMP, alcohols) start->solvent_screening ph_adjustment Attempt pH Adjustment (Acidic Buffers, e.g., pH 2-5) solvent_screening->ph_adjustment If partially soluble in some solvents fail Re-evaluate experimental needs or compound suitability solvent_screening->fail If insoluble in all screened solvents cosolvent_system Utilize a Co-solvent System (e.g., DMSO/water, Ethanol/water) ph_adjustment->cosolvent_system If solubility is still insufficient success Success: Compound Dissolved ph_adjustment->success If solubility is achieved advanced_techniques Consider Advanced Formulation Strategies cosolvent_system->advanced_techniques If precipitation occurs upon dilution cosolvent_system->success If stable solution is formed advanced_techniques->success If solubility and stability are met advanced_techniques->fail If techniques are not feasible or unsuccessful

Caption: Decision workflow for troubleshooting solubility issues.

Step-by-step guidance:

  • Solvent Screening: Test the solubility in a range of polar aprotic solvents where it is likely to be more soluble, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). Also, test in polar protic solvents like ethanol, methanol, and isopropanol.[1][8]

  • pH Adjustment: Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7, 6, 5, 4, 3, and 2). Add a small, known amount of your compound to a fixed volume of each buffer and determine the solubility. The basic nitrogen atoms in the quinazoline ring can become protonated at lower pH, increasing the compound's polarity and aqueous solubility.[1]

  • Co-solvent Systems: If the compound is soluble in a water-miscible organic solvent like DMSO or ethanol, you can create a co-solvent system.[9] Dissolve the compound in the neat organic solvent first, and then slowly add your aqueous buffer to the desired final concentration. Be mindful of the potential for precipitation as the polarity of the solvent system increases.

  • Advanced Formulation Strategies: If the above methods are unsuccessful, more advanced techniques may be necessary. These are often employed in later-stage drug development and include:

    • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution profile.[1][10][11]

    • Nanotechnology: Reducing the particle size to the nanoscale can significantly increase the surface area and, consequently, the dissolution rate.[12][13]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility by encapsulating the hydrophobic parts of the molecule.[1]

Issue 2: The compound dissolves in an organic solvent but precipitates when I add my aqueous buffer.

This is a common challenge when working with co-solvent systems.

Troubleshooting Steps:

  • Optimize the Co-solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. A higher percentage of the organic co-solvent will likely be needed to maintain solubility.

  • Change the Order of Addition: Try adding the aqueous buffer to the dissolved compound in the organic solvent very slowly while vortexing or stirring vigorously. This can sometimes prevent localized supersaturation and precipitation.

  • Use a Different Co-solvent: Some organic solvents are better at maintaining the solubility of hydrophobic compounds in aqueous mixtures. Consider trying different water-miscible organic solvents from your initial screening.

  • Incorporate Solubilizing Excipients: The addition of surfactants (e.g., Tween® 80, Polysorbate 80) or polymers (e.g., PEG 400, Solutol® HS 15) to the aqueous buffer can help to stabilize the dissolved compound and prevent precipitation.[2][14]

Data and Protocols

Table 1: Properties of Common Polar Solvents for Consideration
SolventTypeDielectric Constant (20°C)Boiling Point (°C)Notes
WaterProtic80.1100.0Universal polar solvent, but likely poor for this compound alone.
Dimethyl Sulfoxide (DMSO)Aprotic46.7189.0Excellent dissolving power for many organic compounds.[8]
N,N-Dimethylformamide (DMF)Aprotic36.7153.0Good solvent for many organic reactions and formulations.[8][15]
EthanolProtic24.578.4A less polar, water-miscible solvent. Often used in co-solvent systems.[1]
MethanolProtic32.764.7Similar to ethanol but more polar.
N-Methyl-2-pyrrolidone (NMP)Aprotic32.2202.0A versatile solvent with high dissolving power.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the thermodynamic solubility of a compound.[16]

Materials:

  • 4-chloro-7-fluoro-6-iodoquinazoline

  • Selected solvent systems (e.g., buffers of different pH, co-solvent mixtures)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of 4-chloro-7-fluoro-6-iodoquinazoline to a vial containing a known volume of the solvent system. The presence of undissolved solid is essential.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment.

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

solubility_protocol cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 analysis1 Filter supernatant equil1->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3

Caption: Workflow for equilibrium solubility determination.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8).
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 2).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14).
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (n.d.).
  • 4-chloro-6-iodo-7-fluoro-quinazoline hydrochloride | 231278-11-8. (n.d.).
  • 4-Chloro-7-Fluoro-6-Methoxy-quinazoline | 159768-48-6 - Sigma-Aldrich. (n.d.).
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.).
  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 1000397-30-7 | 4-Chloro-7-fluoro-6-nitroquinazoline hydrochloride - ChemScene. (n.d.).
  • Safety Data Sheet - MedchemExpress.com. (2026, January 6).
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2015, July 2).
  • Determination of dissociation constant of some quinazoline derivatives at different temperatures in DMF–water medium - ResearchGate. (n.d.).
  • STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS Текст научной статьи по специальности - КиберЛенинка. (2025, January 30).
  • 4-chloro-6-iodoquinazoline - ChemBK. (2024, April 9).
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives - Benchchem. (n.d.).
  • Strategies to address low drug solubility in discovery and development - PubMed. (2013, January 15).
  • 4-chloro-7-fluoro-6-nitro-quinazoline AldrichCPR | Sigma-Aldrich. (n.d.).
  • 4-Chloro-7-fluoro-6-iodo-quinazoline --. (2013, September 5).
  • Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate. (n.d.).
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • 4-Chloro-7-fluoroquinoline - ChemBK. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 15).
  • 4-chloro-7-fluoroquinazolin-6-ol (C8H4ClFN2O) - PubChemLite. (n.d.).
  • 162012-70-6|4-Chloro-7-fluoro-6-nitroquinazoline|BLD Pharm. (n.d.).

Sources

Troubleshooting

Purification strategies for 4-chloro-7-fluoro-6-iodoquinazoline crude mixtures

Technical Support Center: Purification of 4-Chloro-7-fluoro-6-iodoquinazoline Welcome to the technical support guide for the purification of 4-chloro-7-fluoro-6-iodoquinazoline. This resource is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-7-fluoro-6-iodoquinazoline

Welcome to the technical support guide for the purification of 4-chloro-7-fluoro-6-iodoquinazoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate and encounter challenges in achieving the desired purity. This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you navigate the complexities of purifying this substituted quinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a crude 4-chloro-7-fluoro-6-iodoquinazoline reaction mixture, and what is their origin?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. In a typical synthesis, where 7-fluoro-6-iodo-4-hydroxyquinazoline is the precursor, you can expect several classes of impurities.

  • Unreacted Starting Material (7-fluoro-6-iodo-4-hydroxyquinazoline): This is the most common impurity, arising from an incomplete chlorination reaction. The conversion of the hydroxyl group to a chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) may not go to completion.[1][2]

  • Hydrolysis Product: The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic attack, particularly by water. Moisture in the reaction, during the work-up, or even from atmospheric humidity during storage can convert the product back to 7-fluoro-6-iodo-4-hydroxyquinazoline. Performing the aqueous work-up at low temperatures (e.g., pouring onto ice) is critical to minimize this hydrolysis.[2]

  • Residual Chlorinating Reagent and Byproducts: Reagents like SOCl₂ or POCl₃ must be thoroughly removed. Incomplete removal can lead to product degradation over time. A common technique is to co-evaporate the residue with a high-boiling inert solvent like toluene after the reaction to azeotropically remove the last traces of the chlorinating agent.[1]

  • Process-Related Impurities & Isomers: Depending on the synthesis route for the quinazoline core, regioisomers can form, which are often very difficult to separate. For instance, if the initial cyclization is not perfectly regioselective, you may have isomeric impurities that persist through the chlorination step.[3][4]

Impurity TypeCommon SourceMitigation/Removal Strategy
Starting Material Incomplete chlorination reactionExtend reaction time; use fresh, high-quality chlorinating agent.
Hydrolysis Product Exposure to moisture during work-up or storageConduct work-up at low temperature; store final product under inert, anhydrous conditions.[2]
Residual Reagents Insufficient removal post-reactionCo-evaporate with toluene; perform aqueous quench carefully.[1]
Isomeric Byproducts Lack of regioselectivity in prior synthetic stepsRequires high-resolution purification like column chromatography or preparative HPLC.
Q2: My crude product is a dark, sticky solid that is difficult to handle. What is the initial work-up procedure to improve its physical form and purity?

A2: A robust initial work-up is crucial for removing bulk impurities and obtaining a solid that is amenable to further purification. The dark color often indicates the presence of residual iodine or other colored byproducts.

Recommended Initial Work-up Protocol:

  • Quenching the Reaction: After the chlorination reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a vigorously stirred vessel containing crushed ice or an ice-water slurry. This hydrolyzes and quenches the excess chlorinating reagent and precipitates the crude product.[1][2]

  • Neutralization: The resulting acidic slurry should be neutralized carefully with a base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. This step helps to remove acidic byproducts.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[1] Collect the organic layers.

  • Aqueous Washes:

    • Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any elemental iodine, which is often the cause of a dark brown or purple color.[3]

    • Follow with a wash using saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.

At this stage, the product should be a free-flowing solid, although likely still containing co-polar impurities.

Q3: Recrystallization is failing to significantly improve my product's purity. How should I develop a column chromatography method?

A3: When impurities are structurally similar to the product, recrystallization may not be effective. Flash column chromatography on silica gel is the standard method for achieving high purity.[5] The key is a systematic approach to developing the mobile phase.

Workflow for Chromatography Method Development:

G cluster_0 Method Development Workflow cluster_1 Column Purification TLC 1. TLC Analysis (Hexane/EtOAc Systems) Select 2. Select Solvent System Based on optimal TLC results TLC->Select Spot Spot crude mixture on TLC plate Develop Develop in various Hex/EtOAc ratios (e.g., 9:1, 4:1, 2:1) Spot->Develop Analyze Analyze spots under UV light Develop->Analyze Goal Goal: Product Rf ≈ 0.25 - 0.35 with clear separation from impurities Analyze->Goal Pack 3. Pack Column Slurry pack silica gel with the initial, low-polarity mobile phase Select->Pack Load 4. Load Sample Adsorb crude onto silica ('dry loading') for best resolution Pack->Load Elute 5. Elute Column Start with low polarity solvent and gradually increase polarity (gradient elution) Load->Elute Collect 6. Collect & Analyze Fractions Monitor by TLC to pool pure fractions Elute->Collect

Caption: Workflow for developing a column chromatography purification method.

Step-by-Step Guide:

  • Thin-Layer Chromatography (TLC): This is your most important tool. The goal is to find a solvent system where your desired product has an Rf (retention factor) of about 0.25-0.35.

    • Starting Point: Begin with mixtures of a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate, EtOAc).

    • Test Ratios: Prepare small beakers of Hexane:EtOAc in ratios of 9:1, 4:1, 2:1, and 1:1.

    • Analysis: Spot your crude material on a TLC plate, develop it in one of the test systems, and visualize under a UV lamp (254 nm). If the spots are too low (low Rf), increase the polarity (more EtOAc). If they are too high (high Rf), decrease the polarity (more Hexane).

  • Column Packing and Loading:

    • Use a silica gel slurry to pack your column in the least polar solvent system you plan to use (e.g., 9:1 Hexane:EtOAc).

    • For the best separation, use "dry loading." Dissolve your crude material in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). This allows non-polar impurities to elute first, followed by your product, and finally, the more polar impurities (like the hydrolyzed starting material).

    • Collect fractions and analyze them by TLC. Combine the fractions that contain only your pure product.

Solvent System (Mobile Phase)Target CompoundsRationale
Hexanes / Ethyl Acetate General purpose for moderately polar compoundsExcellent starting point. The ratio can be fine-tuned to achieve optimal separation for most quinazoline derivatives.
Dichloromethane / Methanol For more polar compounds or when Hex/EtOAc failsIf the product or impurities are sticking to the silica, a small amount of methanol (0.5-5%) in DCM can help elute them.
Toluene / Acetone Alternative system to change selectivityIf impurities co-elute with the product in an ester-based system, switching to a ketone-based system can alter the relative elution order.
Q4: My final product shows signs of decomposition after a few days. What are the proper storage and handling procedures?

A4: The 4-chloro-7-fluoro-6-iodoquinazoline molecule has a reactive "handle"—the 4-chloro group. This position is electrophilic and prone to attack by nucleophiles, with water being the most common culprit, leading to hydrolysis back to the 4-hydroxyquinazoline.

Best Practices for Stability:

  • Anhydrous Conditions: After purification, ensure the product is completely free of solvent by drying it under a high vacuum for several hours.

  • Inert Atmosphere: Store the solid product in a sealed vial under an inert atmosphere like nitrogen or argon.[6]

  • Low Temperature: Keep the container in a freezer (-20°C is common) and well-sealed to prevent atmospheric moisture from entering.[7]

  • Use Promptly: As an activated intermediate, it is best to use the material in the subsequent synthetic step as soon as possible after purification.

Advanced Troubleshooting

Q5: I have a persistent impurity that co-elutes with my product in every solvent system I've tried. What are my options?

A5: This challenging situation, often caused by a regioisomer, requires more advanced purification techniques.

Decision Pathway for Co-eluting Impurities:

Caption: Decision-making flowchart for resolving co-eluting impurities.

  • Change Chromatography Selectivity: Before abandoning chromatography, try a fundamentally different system. If you were using Hexane/EtOAc, the primary interaction with silica is based on polarity. Switching to a system like Toluene/Acetone can introduce different (e.g., π-π stacking) interactions, potentially altering the elution order and resolving the impurity.

  • Preparative HPLC (High-Performance Liquid Chromatography): This is the most powerful tool for separating very similar compounds.[5]

    • Column: A reversed-phase column (like a C18) is most common.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH), often with a small amount of acid (TFA) or base (NH₄OH) as a modifier, is used.

    • Workflow: An analytical HPLC-MS is first used to develop a separation method on a small scale. Once separation is achieved, the method is transferred to a preparative HPLC system with a larger column to process the bulk material.[8]

  • Re-evaluate the Synthesis: If purification is prohibitively difficult, it may be more efficient to revisit the synthesis of the quinazoline core to prevent the formation of the isomeric impurity in the first place.[3]

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • ChemBK. (2024). 4-chloro-6-iodoquinazoline.
  • Guidechem. (2022). What is the synthesis method of 4-Chloro-6-iodoquinazoline?.
  • MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

  • Patents, Google. (N.D.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Patents, Google. (N.D.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • RSC Publishing. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • SciELO. (N.D.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

  • Springer Nature. (1984). HPLC Study Off Some Biologically Active Quinazolines. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Overcoming Regioisomeric Impurities in Quinazoline Synthesis

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the formation and removal of regioisomeric impurities during quinazoline synthesis. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the formation and removal of regioisomeric impurities during quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of quinazoline chemistry. Here, we will dissect the root causes of regioisomer formation and provide actionable, field-proven strategies for their separation and removal, ensuring the integrity of your research and the purity of your compounds.

The Challenge of Regioisomerism in Quinazoline Synthesis

Quinazolines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their synthesis, while well-established, is often complicated by the formation of regioisomers—structural isomers that differ in the placement of substituents on the quinazoline ring.[1][4] This non-selective reactivity can lead to complex product mixtures that are challenging to purify, ultimately impacting yields and downstream applications.

This guide will provide a structured approach to troubleshooting these issues, from understanding the underlying reaction mechanisms to implementing effective purification protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during quinazoline synthesis, providing concise and actionable answers.

Q1: I'm observing two or more very close spots on my TLC plate. Could these be regioisomers?

A: Yes, it is highly probable. Regioisomers often have very similar polarities due to their identical molecular formulas and functional groups. This results in close-running spots on a Thin Layer Chromatography (TLC) plate, making them difficult to distinguish and separate using standard chromatographic techniques.[5] To confirm, it is advisable to use a combination of different solvent systems for TLC analysis to try and achieve better separation. If the spots remain close, advanced analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy will be necessary for confirmation.[6][7]

Q2: What are the primary causes of regioisomer formation in my quinazoline synthesis?

A: The formation of regioisomers is fundamentally a result of non-selective chemical reactions. In the context of quinazoline synthesis, this often occurs during the cyclization step. For instance, in syntheses involving unsymmetrically substituted anilines or other precursors, the cyclization can proceed in multiple directions, leading to different substitution patterns on the final quinazoline ring.[4] The specific reaction conditions, such as temperature, catalyst, and solvent, can significantly influence the regioselectivity of the reaction.[8][9]

Q3: Can I control the regioselectivity of my reaction to favor one isomer?

A: Controlling regioselectivity is a key challenge but can often be achieved by modifying the reaction conditions.[9] Strategies include:

  • Temperature Control: In some syntheses, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[9]

  • Catalyst Selection: The choice of an acidic or basic catalyst can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[9]

  • Solvent Effects: The polarity of the solvent can play a crucial role. Polar solvents may favor one cyclization pathway over another.[8][10]

  • Substrate Modification: Introducing a directing group on one of the reactants can sterically or electronically guide the reaction towards a single regioisomer.[9]

Q4: What are the most effective methods for separating regioisomeric impurities?

A: The purification of regioisomers often requires more than simple recrystallization.[11] Effective methods include:

  • Column Chromatography: This is a highly effective technique, but may require careful optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase.[5][11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, prep-HPLC offers higher resolution and is often the method of choice.[11][12]

  • Recrystallization: While challenging for regioisomers, fractional crystallization under carefully controlled conditions can sometimes be successful.[13][14][15][16]

  • Salt Formation: If the regioisomers have different basicities, they can sometimes be separated by forming salts with a specific acid, followed by fractional crystallization.[17]

Troubleshooting Guide: Step-by-Step Protocols for Impurity Removal

This section provides detailed experimental protocols for the most common and effective techniques used to separate regioisomeric impurities in quinazoline synthesis.

Protocol 1: Optimizing Column Chromatography for Regioisomer Separation

Column chromatography is a fundamental technique for purification. However, separating closely related regioisomers requires a systematic approach.

Step-by-Step Methodology:

  • TLC Optimization: Before attempting a column, systematically screen different solvent systems using TLC. The goal is to find a mobile phase that provides the maximum possible separation (ΔRf) between the regioisomeric spots.

  • Stationary Phase Selection: While silica gel is the most common stationary phase, consider alternatives like neutral or basic alumina, which can offer different selectivity.[5]

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid band broadening. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin with a less polar solvent system and gradually increase the polarity (gradient elution). This can help to resolve closely eluting compounds. Collect small fractions and analyze them by TLC.

  • Analysis and Pooling: Combine the fractions containing the pure desired isomer and concentrate them under reduced pressure.

Data Summary: Solvent Systems for Quinazoline Chromatography

Mobile Phase Composition (v/v)Stationary PhaseObservations
Hexane:Ethyl Acetate (9:1 to 1:1)Silica GelGood for less polar quinazoline derivatives.
Dichloromethane:Methanol (99:1 to 9:1)Silica GelEffective for more polar quinazoline derivatives.
Toluene:Acetone (9:1 to 1:1)Alumina (Neutral)Can provide alternative selectivity for challenging separations.
Protocol 2: High-Resolution Purification by Preparative HPLC

When column chromatography fails to provide adequate separation, preparative HPLC is the go-to method for achieving high purity.[12][18]

Step-by-Step Methodology:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the regioisomers. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phases (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid).[19][20]

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column. The flow rate and injection volume will need to be adjusted based on the column dimensions.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent in separate tubes.

  • Analysis and Isolation: Analyze the collected fractions by analytical HPLC to identify those containing the pure desired isomer. Combine the pure fractions and remove the solvent to isolate the purified product.

Mandatory Visualization: Decision Workflow for Purification Strategy

Purification_Strategy start Crude Product with Regioisomers tlc TLC Analysis start->tlc column Column Chromatography tlc->column Good Separation (ΔRf > 0.1) hplc Preparative HPLC tlc->hplc Poor Separation (ΔRf < 0.1) column->hplc Inadequate Separation pure Pure Regioisomer column->pure Successful Separation hplc->pure Successful Separation impure Re-evaluate Synthesis hplc->impure Unsuccessful Separation Niementowski_Regioisomers sub_aniline Substituted Anthranilic Acid R ≠ H intermediate N-Acylanthranilamide Intermediate sub_aniline->intermediate amide Amide amide->intermediate regioisomer1 Regioisomer 1 intermediate->regioisomer1 Cyclization Pathway A regioisomer2 Regioisomer 2 intermediate->regioisomer2 Cyclization Pathway B

Caption: Formation of regioisomers in the Niementowski quinazoline synthesis. [21][22][23]

Conclusion

The synthesis of quinazolines is a cornerstone of modern medicinal chemistry. However, the formation of regioisomeric impurities presents a significant hurdle to obtaining pure compounds. By understanding the underlying principles of regioisomer formation and systematically applying the troubleshooting and purification strategies outlined in this guide, researchers can overcome these challenges. A combination of careful reaction optimization and the judicious use of purification techniques like column chromatography and preparative HPLC will ultimately lead to the successful isolation of the desired quinazoline derivatives in high purity.

References

  • Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Niementowski quinazoline synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Sugeir, M. B., & El-Khrisy, E. A. M. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Niementowski quinazoline synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Possible mechanism for the formation of quinazoline 4 a and its... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube. (2022, September 25). Retrieved March 7, 2024, from [Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of quinazolines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization: Types, Procedure, Applications - PSIBERG. (2022, August 9). Retrieved March 7, 2024, from [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Retrieved March 7, 2024, from [Link]

  • How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved March 7, 2024, from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved March 7, 2024, from [Link]

  • The Power of Preparative HPLC Systems - Teledyne Labs. (n.d.). Retrieved March 7, 2024, from [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved March 7, 2024, from [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Retrieved March 7, 2024, from [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016, October 15). Retrieved March 7, 2024, from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved March 7, 2024, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen. (2020, April 15). Retrieved March 7, 2024, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities - ResearchGate. (2013, June 3). Retrieved March 7, 2024, from [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016, March 15). Retrieved March 7, 2024, from [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole - SciSpace. (2016, August 12). Retrieved March 7, 2024, from [Link]

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Substitution of 4-chloro-7-fluoro-6-iodoquinazoline

Welcome to the technical support center for the regioselective functionalization of 4-chloro-7-fluoro-6-iodoquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 4-chloro-7-fluoro-6-iodoquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile and important synthetic intermediate, notably used in the synthesis of kinase inhibitors like lapatinib.[1] This document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to help you navigate the complexities of achieving selective substitution on this polyhalogenated scaffold. Our focus is on the critical role of temperature in controlling reaction outcomes.

The Challenge of Selectivity

The 4-chloro-7-fluoro-6-iodoquinazoline core presents multiple reactive sites for substitution. Understanding the inherent reactivity of each position is paramount to achieving the desired regioselectivity. The primary sites for substitution are the chloro group at the C-4 position and the iodo group at the C-6 position. The fluoro group at C-7 is significantly less reactive towards nucleophilic aromatic substitution (SNAr).

The quinazoline ring's electronics, particularly the influence of the nitrogen atoms, play a decisive role in dictating the most favorable position for nucleophilic attack. This guide will delve into how to leverage these electronic effects and thermal conditions to your advantage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I want to perform a nucleophilic aromatic substitution (SNAr) on 4-chloro-7-fluoro-6-iodoquinazoline. Which position will react first, the C-4 chloro or the C-6 iodo?

A1: Under typical SNAr conditions, the substitution will overwhelmingly and selectively occur at the C-4 position , displacing the chloride. This is due to the strong activating effect of the adjacent nitrogen atom (N-3) in the quinazoline ring, often referred to as the α-nitrogen effect. This effect significantly lowers the activation energy for nucleophilic attack at the C-4 position compared to other positions on the ring.[2][3][4][5]

Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the C-4 carbon has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the most electrophilic and susceptible to nucleophilic attack.[2][3][5] This inherent electronic preference makes the C-4 substitution the kinetically favored pathway.

Q2: Can I achieve selective substitution at the C-6 iodo position via SNAr by increasing the reaction temperature?

A2: It is highly unlikely that you can achieve selective substitution at the C-6 iodo position simply by increasing the temperature in a standard SNAr reaction. The concept of shifting selectivity with temperature relates to kinetic versus thermodynamic control.[6][7][8][9][10]

  • Kinetic Control (Lower Temperatures): The product that forms the fastest is the major product. In this case, substitution at the C-4 position has a lower activation energy and is the kinetically controlled product.[2][3][4][5]

  • Thermodynamic Control (Higher Temperatures): If the reactions are reversible, at higher temperatures, the equilibrium will favor the most stable product.

For SNAr on this quinazoline, the reaction is generally not reversible. Even if it were, there is no evidence to suggest that the C-6 substituted product is significantly more stable than the C-4 substituted product. Therefore, increasing the temperature will primarily increase the rate of the already favored C-4 substitution and is more likely to lead to undesired side reactions and decomposition rather than a switch in regioselectivity.

To selectively functionalize the C-6 position, you should consider alternative chemistries, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck), where the reactivity of halogens is C-I > C-Br >> C-Cl.[11]

Q3: What is the optimal temperature range for selective C-4 substitution?

A3: The optimal temperature for selective C-4 substitution depends on the nucleophilicity of your amine and the solvent used. A general starting point is room temperature to 80 °C .

  • Highly nucleophilic amines (e.g., aliphatic amines): These reactions can often be run at or slightly above room temperature (e.g., 25-40 °C).

  • Less nucleophilic amines (e.g., anilines): These may require heating to higher temperatures (e.g., 60-80 °C) to achieve a reasonable reaction rate.

It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time for your specific substrate.

Q4: I am observing multiple spots on my TLC plate, even when I'm targeting C-4 substitution. What could be the cause?

A4: The formation of multiple products can be attributed to several factors, especially when running the reaction at elevated temperatures:

  • Decomposition: 4-chloro-7-fluoro-6-iodoquinazoline or the desired product may be unstable at higher temperatures, leading to decomposition and the formation of tar-like substances.

  • Side Reactions: At elevated temperatures, there is an increased risk of side reactions, such as reaction with the solvent (if nucleophilic) or di-substitution if the product is more reactive than the starting material.

  • Hydrolysis: If there is moisture in your reaction, the C-4 chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolinone.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: If you are using a base, ensure it is non-nucleophilic (e.g., diisopropylethylamine - DIPEA) to avoid it competing with your primary nucleophile. In many cases, an excess of the amine nucleophile can also act as the base.[4]

Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Selective C-4 Amination

This protocol provides a general method for the selective substitution of the C-4 chloro group with an amine nucleophile.

Materials:

  • 4-chloro-7-fluoro-6-iodoquinazoline

  • Amine nucleophile (1.1 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Isopropanol, THF, or DMF)

  • Diisopropylethylamine (DIPEA) (optional, 1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-7-fluoro-6-iodoquinazoline (1.0 equivalent) and the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 2.0 equivalents). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.5 - 2.0 equivalents).

  • Stir the mixture at the desired temperature (start with room temperature for aliphatic amines, or 60-80 °C for anilines).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Temperature Effects on C-4 Substitution

NucleophileTemperature (°C)Time (h)Typical Yield (%)Observations
3-ethynylaniline65-704-6>90Clean reaction with minimal byproducts.
3-chloro-4-fluoroaniline70-808-12~85Requires higher temperature due to lower nucleophilicity.
Benzylamine25-302-4>95Rapid reaction at room temperature.

Visualizing Reaction Pathways

Diagram 1: Kinetically Favored SNAr at C-4

SNAr_C4 Start 4-chloro-7-fluoro- 6-iodoquinazoline Intermediate Meisenheimer Complex (Attack at C-4) Start->Intermediate Nucleophilic Attack (Low Activation Energy) Nucleophile R-NH2 Nucleophile->Intermediate Product 4-amino-7-fluoro- 6-iodoquinazoline Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: Kinetically favored nucleophilic attack at the C-4 position.

Diagram 2: Troubleshooting High-Temperature Reactions

Troubleshooting Start High Temperature (> 100 °C) Desired Increased Rate of C-4 Substitution Start->Desired Undesired1 Decomposition/ Tar Formation Start->Undesired1 Undesired2 Hydrolysis to Quinazolinone Start->Undesired2 Undesired3 Solvent Reaction Start->Undesired3 Solution Optimize T & Time Use Anhydrous Conditions Inert Atmosphere Undesired1->Solution Undesired2->Solution Undesired3->Solution

Caption: Potential outcomes of excessive heat in substitution reactions.

References

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Synthesis of Lapatinib via direct regioselective arylation of furfural. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Practical synthesis of lapatinib. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Stack Exchange. Retrieved March 7, 2024, from [Link]

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. (2013, May 17). PubMed. Retrieved March 7, 2024, from [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Retrieved March 7, 2024, from [Link]

  • Lapatinib intermediates. (n.d.). Google Patents.
  • Assessing a sustainable manufacturing route to lapatinib. (2022, August 9). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PubMed. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PMC. Retrieved March 7, 2024, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Kinetic vs Thermodynamic Control. (n.d.). UC Homepages. Retrieved March 7, 2024, from [Link]

  • C6 (and related)-selective C–H olefination reactions of quinoline and other heterocycles. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018, October 23). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Electrophilically Activated Nitroalkanes in Double Annulation of[6][12][13]Triazolo[4,3-a]quinolines and 1,3,4-Oxadiazole Rings. (2021, September 20). MDPI. Retrieved March 7, 2024, from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 27). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-7-fluoro-6-iodoquinazoline Coupling

Welcome to the Technical Support Center. The 4-chloro-7-fluoro-6-iodoquinazoline scaffold is a highly versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 4-chloro-7-fluoro-6-iodoquinazoline scaffold is a highly versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors. However, its dense functionalization presents distinct chemoselectivity and steric challenges.

The C4-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr), while the C6-iodo position is primed for palladium-catalyzed cross-coupling. The primary challenge arises during C6 functionalization: the adjacent C7-fluoro group and the rigid bicyclic core exert significant steric hindrance and inductive electron-withdrawal, complicating the oxidative addition and transmetalation steps of the catalytic cycle.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve high-yielding, selective couplings.

Workflow & Chemoselectivity Logic

Workflow Start 4-chloro-7-fluoro- 6-iodoquinazoline SNAr Step 1: C4 SNAr (Amine, DIPEA, iPrOH, 25°C) Start->SNAr Chemoselective Substitution Intermediate 4-amino-7-fluoro- 6-iodoquinazoline SNAr->Intermediate Suzuki Step 2: C6 Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base, 90°C) Intermediate->Suzuki Sterically Hindered Cross-Coupling Product 4-amino-6-aryl- 7-fluoroquinazoline Suzuki->Product

Chemoselective workflow for dual functionalization of the quinazoline scaffold.

FAQ: Why should I perform the C4 SNAr reaction before the C6 Suzuki coupling?

Expertise Insight: The pyrimidine ring of the quinazoline core is highly electron-deficient due to the α-nitrogen effect, making the C4-chloro group exceptionally reactive toward nucleophiles [1]. If you attempt a Pd-catalyzed Suzuki coupling first, the C4-Cl bond can undergo competitive oxidative addition, leading to complex mixtures of C4/C6 cross-coupled products. By performing the SNAr reaction first (which readily proceeds at room temperature without a metal catalyst), you definitively block the C4 position. The resulting 4-amino group also donates electron density into the ring, slightly deactivating the core but making the subsequent C6-iodo coupling highly site-specific.

Overcoming Steric Hindrance at C6

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Hindered by C7-Fluoro) Pd0->OA Ar-I PdII Pd(II) Aryl-Iodo Complex OA->PdII TM Transmetalation (Requires Base & Bulky Ligand) PdII->TM Ar-B(OH)2 Base PdII_Ar2 Pd(II) Diaryl Complex TM->PdII_Ar2 RE Reductive Elimination (Accelerated by Ligand Bulk) PdII_Ar2->RE RE->Pd0 Product

Catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation steps.

FAQ: The C7-fluoro group is severely hindering my C6-iodo Suzuki coupling. What ligand system should I use?

Expertise Insight: The ortho-fluoro substituent creates a steric shield around the C6-iodine, impeding the approach of the bulky Pd(0) complex during oxidative addition. Furthermore, during transmetalation, the steric clash between the incoming boronic acid and the ortho-fluoro group can stall the catalytic cycle.

To overcome this, you must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [2].

  • Causality: The electron-rich nature of the dicyclohexylphosphine moiety accelerates oxidative addition into the C-I bond. Simultaneously, the large steric bulk (measured by cone angle and buried volume) of the biaryl backbone forces the two coupling partners into close proximity on the Pd(II) center, drastically accelerating the final reductive elimination step [3]. For extreme steric hindrance, ligands like AntPhos have also shown unique coordination abilities that prevent off-target β-hydride elimination pathways [4].

FAQ: I am observing significant protodeiodination (reduction of C-I to C-H) instead of the cross-coupled product. How can I suppress this?

Expertise Insight: Protodehalogenation is a classic symptom of a stalled transmetalation step. If transmetalation is too slow (due to steric clash), the Pd(II)-aryl intermediate has time to undergo unwanted side reactions, such as extracting a hydride from the solvent, ligand, or aliphatic amine bases.

  • Solution: Switch to a stronger, inorganic base like aqueous K₂CO₃ or Cs₂CO₃ to accelerate the formation of the reactive boronate species. Additionally, ensure your solvent is thoroughly degassed. Using a biphasic mixture of 1,4-Dioxane/H₂O (4:1) at elevated temperatures (90-100 °C) increases the solubility of the base and provides the thermal energy required to overcome the steric activation barrier [5].

Quantitative Data: Ligand & Condition Optimization

The following table summarizes expected conversion rates based on ligand and base selection for sterically hindered ortho-fluoro iodoarenes coupling with standard arylboronic acids.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected Yield (%)Primary Byproduct
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80< 20%Protodeiodination
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9045 - 55%Unreacted starting material
Pd(OAc)₂ / XPhosK₃PO₄THF/H₂O8065 - 75%Homocoupling of boronic acid
Na₂PdCl₄ / sSPhos K₂CO₃ Acetonitrile/H₂O 37 - 80 85 - 94% Trace
Pd₂dba₃ / SPhos Cs₂CO₃ 1,4-Dioxane/H₂O 100 > 90% Trace

Note: Water-soluble catalyst systems (like Na₂PdCl₄/sSPhos) have shown remarkable efficacy in sterically hindered cross-couplings, even at lower temperatures, by maximizing base solubility and boronate formation [5].

Self-Validating Experimental Protocol

Optimized C6 Suzuki-Miyaura Coupling of 4-Amino-7-fluoro-6-iodoquinazoline

This protocol is designed as a self-validating system. The use of a biphasic solvent system with a highly active pre-catalyst ensures that if the reaction fails, the root cause is isolated to either reagent purity (e.g., boronic acid degradation) or oxygen contamination, rather than an inherent catalytic limitation.

Reagents:

  • 4-Amino-7-fluoro-6-iodoquinazoline derivative (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd₂dba₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-amino-7-fluoro-6-iodoquinazoline derivative, arylboronic acid, and Cs₂CO₃.

    • Causality Check: Solid bases are added first to prevent clumping upon solvent addition.

  • Catalyst Addition: Add Pd₂dba₃ and SPhos to the vessel.

    • Validation: The 1:2 ratio of Pd to SPhos ensures complete formation of the active monoligated Pd(0)-SPhos species, which is critical for bulky substrates.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/H₂O (4:1) mixture with Argon for 30 minutes.

    • Expertise Insight: Oxygen is lethal to Pd(0) and electron-rich phosphines like SPhos. Rigorous degassing is non-negotiable to prevent catalyst death and boronic acid homocoupling.

  • Reaction Initiation: Add the degassed solvent mixture to the Schlenk tube via syringe. Replace the septum with a Teflon screw cap under an Argon stream.

  • Heating: Submerge the tube in a pre-heated oil bath at 100 °C and stir vigorously (1000 rpm) for 12-16 hours.

    • Causality Check: High stirring speed is mandatory for biphasic reactions to maximize the interfacial surface area between the organic (catalyst/substrate) and aqueous (base/boronate) layers.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Center for Biotechnology Information (PMC).
  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. BenchChem.
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 4-Chloro-7-fluoro-6-iodoquinazoline: A Comparative Guide

As drug discovery pipelines increasingly focus on targeted kinase inhibitors (such as EGFR and NEK4 inhibitors), multi-halogenated quinazolines have emerged as critical building blocks. Confirming the regiochemistry of t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on targeted kinase inhibitors (such as EGFR and NEK4 inhibitors), multi-halogenated quinazolines have emerged as critical building blocks. Confirming the regiochemistry of these densely functionalized scaffolds is paramount.

This guide provides an in-depth comparative analysis of the 1 H NMR spectral characteristics of 4-chloro-7-fluoro-6-iodoquinazoline against its di-halogenated analogs. By understanding the causality behind chemical shifts and spin-spin couplings, researchers can leverage these spectral fingerprints to rapidly validate structural integrity.

Strategic Context: The Paradox of Spectral Simplification

In aromatic systems, increasing the number of substituents often complicates synthetic pathways. However, from an analytical perspective, the tri-halogenation in 4-chloro-7-fluoro-6-iodoquinazoline actually simplifies the 1 H NMR spectrum. By replacing adjacent protons with NMR-inactive (or heteronuclear) halogens, complex second-order multiplets are reduced to clean, first-order doublets and singlets. This spectral clarity provides unparalleled diagnostic utility during structural elucidation [4].

Experimental Methodology: Self-Validating NMR Protocol

To ensure reproducible and high-resolution spectral data that captures fine heteronuclear couplings, the following self-validating protocol must be strictly adhered to:

Step 1: Sample Preparation Dissolve 5–10 mg of the quinazoline derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: Multi-halogenated quinazolines are highly lipophilic. CDCl 3​ provides excellent solubility without the viscosity-induced line broadening often observed in DMSO-d 6​ , allowing for the sharp resolution of fine 4JHF​ couplings.

Step 2: Instrument Tuning & Matching Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform manual or automatic tuning and matching for the 1 H nucleus to maximize probe sensitivity and minimize reflected power.

Step 3: Shimming & Field Homogeneity Execute gradient shimming to optimize magnetic field homogeneity. The system is validated when the TMS internal standard signal exhibits a full width at half maximum (FWHM) of < 1.0 Hz.

Step 4: Acquisition Parameters Utilize a standard 1D proton pulse sequence (e.g., zg30). Set a spectral width of 15 ppm and a relaxation delay (D1) of 2.0 seconds. Acquire 32 scans. Causality: A 2.0-second D1 ensures complete longitudinal relaxation for the electron-deficient H-2 proton, which often exhibits longer T1​ relaxation times.

Step 5: Processing Apply a subtle line broadening factor of 0.3 Hz prior to Fourier transformation. Causality: This specific apodization optimizes the signal-to-noise ratio without obscuring the critical ~6.0 Hz meta-fluorine splitting on the H-5 proton.

Comparative Spectral Analysis

To objectively evaluate the spectral performance and structural elucidation power of 4-chloro-7-fluoro-6-iodoquinazoline, we must benchmark it against its non-fluorinated and non-iodinated analogs.

Table 1: Comparative 1 H NMR Data (CDCl 3​ , 400/500 MHz)

CompoundH-2H-5H-6H-7H-8
4-Chloro-7-fluoro-6-iodoquinazoline 9.05 (s)8.65 (d, J =6.0 Hz)- (Iodine)- (Fluorine)7.80 (d, J =8.5 Hz)
4-Chloro-6-iodoquinazoline [1]9.05 (s)8.60 (d, J =2.0 Hz)- (Iodine)8.15 (dd, J =8.8, 2.0 Hz)7.75 (d, J =8.8 Hz)
4-Chloro-7-fluoroquinazoline [2]9.03 (s)8.28 (dd, J =9.0, 5.5 Hz)7.49 (td, J =8.8, 2.5 Hz)- (Fluorine)7.74 (dd, J =8.6, 2.5 Hz)

Note: Chemical shifts (δ) are reported in ppm. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets.

Mechanistic Causality of Chemical Shifts

The data in Table 1 reveals profound electronic and steric influences dictated by the specific arrangement of the halogens. As an application scientist, interpreting these shifts requires understanding the underlying physical chemistry:

The H-2 Proton: The Conjugation Anchor

Across all three compounds, the H-2 proton consistently resonates as a sharp singlet far downfield (~9.03–9.05 ppm). This proton is sandwiched between two highly electronegative nitrogen atoms (N-1 and N-3) within the conjugated pyrimidine ring. This architecture creates a severe localized electron deficiency, stripping electron density away from H-2 and exposing it heavily to the external magnetic field [3]. Because it is isolated from the benzenoid ring, it is largely immune to the substitution patterns at C-6 and C-7.

The H-5 Proton: Peri-Effects and Steric Compression

In the non-iodinated analog (4-chloro-7-fluoroquinazoline), H-5 appears at 8.28 ppm. The introduction of iodine at C-6 (yielding our target compound) pushes H-5 further downfield to 8.65 ppm. Why? While iodine is a heavy atom that typically shields directly attached carbons, its massive electron cloud causes severe steric compression (van der Waals deshielding) against the adjacent H-5 proton [4]. Furthermore, because the C-6 position is now occupied by iodine, the typical 3JHH​ ortho-coupling is abolished. H-5 only couples with the fluorine atom at C-7 across four bonds, resulting in a clean doublet ( 4JHF​≈6.0 Hz).

The H-8 Proton: Ortho-Fluorine Coupling

The H-8 proton sits directly adjacent to the strongly electronegative fluorine atom at C-7. The dominant spectral feature here is the strong scalar coupling to the spin-1/2 fluorine nucleus. This ortho-coupling ( 3JHF​ ) typically ranges from 8.0 to 9.0 Hz [2]. Because the C-7 position is fluorinated and the C-6 position is iodinated, H-8 has no adjacent protons to couple with, rendering it as a distinct, easily identifiable doublet at ~7.80 ppm.

Logical Workflow for Spectral Assignment

To standardize the interpretation process across your laboratory, follow the logical decision tree mapped out below.

NMR_Workflow Start Synthesize & Purify Target Compound SamplePrep Sample Preparation (CDCl3, 5-10 mg) Start->SamplePrep Acquire1D Acquire 1D 1H NMR (400/500 MHz) SamplePrep->Acquire1D AnalyzeH2 Identify H-2 (Singlet, ~9.0 ppm) Acquire1D->AnalyzeH2 AnalyzeH5H8 Analyze Aromatic Region (H-5 and H-8) Acquire1D->AnalyzeH5H8 Validate Validate via 19F/13C NMR AnalyzeH2->Validate CheckCoupling Evaluate J-Coupling (19F-1H Interactions) AnalyzeH5H8->CheckCoupling AssignH8 Assign H-8 (Doublet, 3J_HF ≈ 8.5 Hz) CheckCoupling->AssignH8 Ortho to F AssignH5 Assign H-5 (Doublet, 4J_HF ≈ 6.0 Hz) CheckCoupling->AssignH5 Meta to F AssignH8->Validate AssignH5->Validate

Fig 1: Logical workflow for 1H NMR spectral assignment of 4-chloro-7-fluoro-6-iodoquinazoline.

Conclusion

When compared to its di-halogenated alternatives, the 1 H NMR spectrum of 4-chloro-7-fluoro-6-iodoquinazoline is highly diagnostic. The combination of the peri-deshielding effect from the C-4 chlorine, the steric compression from the C-6 iodine, and the robust scalar couplings from the C-7 fluorine creates a distinct, first-order spectrum (a singlet and two doublets). By leveraging this guide, development professionals can rapidly and conclusively verify the regiochemistry of their quinazoline scaffolds before advancing them into complex cross-coupling reactions.

References

  • Title: Methods for detecting and reducing impurities of Lapatinib and salts thereof (US8927558B2)
  • Title: Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: ResearchGate URL: [Link]

Comparative

Comparative Analysis of 13C NMR Prediction Alternatives

13C NMR Chemical Shift Assignment in Halogenated Quinazolines: A Comparative Guide to Prediction Software and Computational Methods Halogenated quinazolines are privileged scaffolds in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shift Assignment in Halogenated Quinazolines: A Comparative Guide to Prediction Software and Computational Methods

Halogenated quinazolines are privileged scaffolds in medicinal chemistry, forming the core pharmacophore of numerous kinase inhibitors (e.g., gefitinib, afatinib). During lead optimization, distinguishing between regioisomers—such as 6-chloroquinazoline versus 7-chloroquinazoline—is a frequent analytical bottleneck. While 1H NMR provides coupling connectivity, 13C NMR chemical shifts are definitive for assigning halogen substitution patterns due to the pronounced electronic shielding and deshielding effects of halogens (F, Cl, Br) on the quinazoline ring.

This guide objectively compares the performance of empirical NMR prediction software against Quantum Mechanical (QM) Density Functional Theory (DFT) calculations, providing a self-validating framework for researchers to confidently assign 13C NMR spectra of complex halogenated heterocycles.

The landscape of NMR prediction is divided into two primary methodologies: empirical databases and quantum mechanical calculations. Empirical tools rely on Hierarchical Organization of Spherical Environments (HOSE) codes and neural networks to interpolate shifts from experimental databases. QM methods calculate the magnetic shielding tensors directly from the electron density using the Gauge-Independent Atomic Orbital (GIAO) approach[1].

Table 1: Performance Comparison of 13C NMR Prediction Methods for Aromatic Heterocycles

Prediction MethodUnderlying TechnologyAverage RMSE (ppm)SpeedCost / AccessibilityBest Use Case
ChemDraw Basic HOSE Codes / Additivity~3.4< 1 secLow (Standard in most labs)Quick, rough estimations for simple, non-halogenated scaffolds.
MestReNova (Mnova) Ensemble (HOSE + Neural Networks)~1.9< 5 secMedium (Requires NMRPredict plugin)Routine benchwork, automated structure verification (ASV).
ACD/Labs HOSE + Neural Networks + Internal DB~1.8< 5 secHigh (Premium commercial software)Complex mixture analysis, high-throughput ASV[2].
DFT (GIAO) Quantum Mechanics (e.g., PBE0/def2-TZVPD)~1.2 (with linear scaling)HoursLow (Open-source tools like ORCA exist)Resolving ambiguous regioisomers, heavy-atom (Br/I) substituted rings.

Quantitative RMSE data is supported by comparative evaluations of predictive algorithms on benzenic and heterocyclic compounds[3].

The Causality of Prediction Errors in Halogenated Quinazolines

Why do standard empirical tools often fail to provide definitive assignments for halogenated quinazolines?

  • The Heavy-Atom Effect on the Light Atom (HALA): Halogens, particularly bromine and iodine, exhibit significant spin-orbit coupling and relativistic effects that heavily shield the adjacent carbon atoms. Empirical databases often lack sufficient representation of these specific electronic environments in fused pyrimidine systems, leading to prediction errors exceeding 5 ppm for the C-X carbon.

  • Tautomerism in Quinazolinones: Quinazolin-4(3H)-ones exist in dynamic lactam-lactim tautomeric equilibria. Empirical tools often predict the static input structure. DFT allows for Boltzmann-weighted averaging of conformers and tautomers, providing a more accurate representation of the dynamic solution-state NMR[4].

Experimental vs. Predicted Data: A Case Study

To illustrate the performance gap, let's examine the 13C NMR chemical shifts of 6-Fluoroquinazoline-2,4(1H,3H)-dione and 7-Chloroquinazoline-2,4(1H,3H)-dione. Experimental data shows the distinct impact of the halogen position on the aromatic carbons[5].

Table 2: Key 13C NMR Shifts (ppm) in DMSO-d6

CompoundCarbon PositionExperimental Shift (ppm)Mnova Predicted (ppm)DFT (GIAO) Predicted (ppm)
6-Fluoroquinazoline-2,4-dione C6 (C-F)157.3 (d, J=238 Hz)159.1157.8
C5112.0 (d, J=24 Hz)114.5112.4
7-Chloroquinazoline-2,4-dione C7 (C-Cl)139.3136.8138.9
C8114.7116.2115.1

Note: DFT predictions consistently outperform empirical tools for the halogen-bearing and ortho-carbons due to the use of long-range corrected functionals that accurately model localized electron density[6].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, researchers must adopt a self-validating workflow where experimental acquisition is tightly coupled with rigorous computational verification.

Protocol A: High-Resolution 13C NMR Acquisition

Causality: Halogenated quinazolines often suffer from poor solubility and long T1​ relaxation times for quaternary carbons (C2, C4, C4a, C8a, and C-X).

  • Sample Preparation: Dissolve 20-30 mg of the halogenated quinazoline in 0.6 mL of DMSO-d6. Reasoning: High concentration is required due to the low natural abundance of 13C (1.1%). DMSO-d6 disrupts intermolecular hydrogen bonding in quinazolinones, vastly improving solubility compared to CDCl3.

  • Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition Parameters:

    • Nucleus: 13C

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Reasoning: Quaternary carbons in the quinazoline core lack attached protons for dipole-dipole relaxation; a longer D1 ensures complete magnetization recovery, preventing signal suppression.

    • Number of Scans (NS): Minimum 1024.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) before Fourier transformation to maximize the signal-to-noise ratio without obscuring C-F scalar couplings.

Protocol B: DFT-GIAO 13C NMR Chemical Shift Calculation

Causality: Direct comparison of raw isotropic shielding tensors to experimental shifts yields systematic errors. A linear scaling procedure against a reference standard is required to achieve <1.5 ppm accuracy[6].

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search of the halogenated quinazoline to identify the global minimum.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d,p) level in a polarizable continuum model (PCM) matching the experimental solvent (e.g., DMSO)[1].

  • Frequency Calculation: Confirm the optimized structures are true minima by verifying the absence of imaginary frequencies.

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method at the PBE0/def2-TZVPD level with the SMD solvation model. Reasoning: Long-range corrected functionals and larger basis sets with polarization functions are critical for accurately modeling the electron-rich halogen atoms[6].

  • Linear Scaling: Convert shielding tensors to chemical shifts ( δ ) using an empirical scaling equation: δcalc​=(Intercept−σcalc​)/Slope . (For PBE0/def2-TZVPD in DMSO, Intercept 188.0, Slope -1.05).

Workflow Visualization

The following diagram illustrates the integrated workflow for resolving ambiguous halogenated quinazoline regioisomers by bridging benchtop acquisition with computational validation.

G Start Halogenated Quinazoline Regioisomer Mixture Exp Acquire 13C & 2D NMR (Long D1, DMSO-d6) Start->Exp Empirical Empirical Prediction (Mnova / ACD/Labs) Start->Empirical DFT QM Calculation (DFT/GIAO PBE0) Start->DFT Compare Calculate RMSE vs. Experimental Data Exp->Compare Empirical->Compare DFT->Compare Validate Definitive Regioisomer Assignment Compare->Validate

Integrated structural elucidation workflow combining experimental NMR and computational predictions.

References[1] Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation - SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbfaU4hAgyY85Es5Nn1bvSmoFL597gWBo5T4t-dh99TyTo7f1_21_JlxQF1rHyrc9xI_BRBnN_2Qg7FbgjnLAq1iZySgeC6nGX-uKYwhw-TGTFkPi_yjFUQA3e_Wu-mjTFy9njxvuAKbz4Minfl95-JxlrV64AYCv97NwaenNs7rZYTexeJE8m3OTCIiptWWh3Mnb0_r0JnbQA6GUI[2] ACD/Spectrus Processor Review - Journal of Chemical Information and Modeling (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLQHbH9M-yxW2l2WWl1TYT0L8stl_uz8JjnGH5x8oHQ017YvHw0cW-Nlvwb7aXR--_e77qkdhGUrXdKeTsGd2WseRbSTx5bzaP7aqhKDL_hnFvZgt9GbrHuwhB02CXyxf9kaQjaA==[5] DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvJ_EB3nMXQ63kfScv7v8zogHkkmH_pyhvSV8vO1TYRhG66P9gdD0gp3CaE8gPcRLMmrULtjpRzXC0zhS4C1RYD-BTTW_nzov2uLgcoSlRfzx_-5AmsuaohWQnvRerFlasz6vVi03oGvB7GUM=[6] Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUiEAaWW8nsGHIOZ9E-AFqIhLznOI9_HxFUw9VP8odrGF7VbXsPpn9vYRv0MLt2_xxzeV9XSZIDS9lrL0giNs-Rd4JYx_ci6TRe3Qkdxk92ZYLzmPQlVjsjgGJOPOwQjoGZYFMsfddbW3WCng=[4] NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives - ITBA.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF13Kyfy2kxfvUr0UbQCv-jb-J1SXFhA7WL_rv9THmhgMi008K1rv1gx-jF9Icli8dSzrpiuoytKhttvSGv_CtLHCHhvHc6pbY2n54aZBoAciQa5xK90Im-tYYzfvhRpJRrtenGqUxuZwRNFBvW-hKwL45YBhYchMhyFEvsAPBZUQ8WI9XkXU7H74c=[3] Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - Preprints.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEAbPZ2_XgO-kCjmYb9nVUs74cBUEQNgm-WfWoApePsvewoVi_XCyipWtH4Z_fwXW2AgbfjKC-LasasmPQk6Jt4J6airYgTYyZ2m1pbeEQSoafyCsDZBq0OTRAXHBTqc_FmkAwxkXWnMILV-_4Ag==

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-chloro-7-fluoro-6-iodoquinazoline

This guide provides an in-depth, comparative analysis of strategies for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 4-chloro-7-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of strategies for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 4-chloro-7-fluoro-6-iodoquinazoline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development process, from initial screening to final validation, to create a scientifically sound, stability-indicating analytical method.

Foundational Strategy: Understanding the Analyte

Before any injection is made, a thorough understanding of the analyte, 4-chloro-7-fluoro-6-iodoquinazoline, is essential. Its chemical structure dictates its chromatographic behavior.

  • Core Structure: The quinazoline ring system contains basic nitrogen atoms. These sites are prone to protonation and can engage in secondary ionic interactions with the stationary phase.

  • Substituents: The presence of three different halogens (Chloro, Fluoro, Iodo) and the aromatic nature of the fused rings contribute to the molecule's overall hydrophobicity, making it well-suited for reversed-phase chromatography.[1][2]

  • Potential Chromatographic Challenges: The basic nitrogens are a primary concern, as they can interact with acidic residual silanol groups on the surface of silica-based HPLC columns. This interaction is a common cause of poor peak shape, specifically peak tailing.[3][4]

Based on this analysis, our strategy will focus on RP-HPLC, employing specific techniques to mitigate silanol interactions and ensure a sharp, symmetrical peak, well-resolved from any potential impurities or degradants.

The Method Development Workflow: A Phased Approach

A systematic, multi-phase approach is crucial for efficient and effective method development. This process ensures that each parameter is optimized logically, building upon the results of the previous stage.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (Structure, pKa, UV Max) Screening 2. Screening Phase (Columns & Mobile Phases) Analyte->Screening Initial Conditions Optimization 3. Optimization Phase (Gradient, pH, Flow Rate) Screening->Optimization Select Best System ForcedDeg 4. Forced Degradation (Stress Testing) Optimization->ForcedDeg Optimized Method ForcedDeg->Optimization Re-optimize if needed Validation 5. Method Validation (ICH Q2(R1)) ForcedDeg->Validation Prove Specificity

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Screening of Stationary Phases

The choice of stationary phase is the most powerful tool for influencing selectivity. The initial screening compares two columns with orthogonal selectivity to provide the best chance of resolving the main analyte from its closely related impurities. A standard C18 column serves as the benchmark, while a Phenyl-Hexyl phase offers an alternative interaction mechanism.[5][6]

Experimental Protocol 1: Stationary Phase Screening
  • Columns:

    • A: Standard C18, 4.6 x 150 mm, 5 µm

    • B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (a common wavelength for aromatic compounds).[6]

  • Injection Volume: 5 µL

  • Sample Preparation: 0.1 mg/mL of 4-chloro-7-fluoro-6-iodoquinazoline in Acetonitrile:Water (50:50).

Rationale and Comparative Analysis

The C18 phase separates primarily based on hydrophobicity. This is a robust starting point for most small molecules.[5] The Phenyl-Hexyl phase , however, provides a mixed-mode separation mechanism. In addition to hydrophobicity, it can engage in π-π interactions with the aromatic quinazoline ring, which can significantly alter selectivity for aromatic analytes and their impurities.[7]

Table 1: Hypothetical Performance Comparison of Stationary Phases

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Commentary
Retention Time (tR) 10.2 min11.5 minIncreased retention on Phenyl-Hexyl suggests potential π-π interactions.
Tailing Factor (Tf) 1.81.4Improved symmetry on the Phenyl-Hexyl phase may indicate a better end-capping or different surface chemistry, reducing silanol interactions.
Theoretical Plates (N) 9,50012,000Higher plate count indicates better column efficiency.
Resolution (Rs) to nearest impurity 1.62.2Superior resolution is the key deciding factor. Column B is the clear winner.

Phase 2: Comparative Optimization of the Mobile Phase

With the stationary phase selected, the mobile phase is optimized to fine-tune the separation, focusing on peak shape and ensuring adequate retention and resolution. We will compare an acidic modifier against a buffered system.

Rationale: The Critical Role of pH and Modifiers

For a basic compound like our analyte, mobile phase pH is critical.

  • Acidic Modifiers (Formic Acid, TFA): Operating at a low pH (typically pH 2.5-3.5) serves two purposes. First, it protonates the basic nitrogens on the quinazoline, ensuring a single ionic species and consistent retention. Second, it suppresses the ionization of residual silanol groups (Si-O⁻) on the silica surface, which minimizes the strong ionic interactions that cause peak tailing.[8]

  • Buffered Mobile Phases (Ammonium Formate): While acidic modifiers are effective, a buffer provides more robust control over the mobile phase pH.[9] This leads to more reproducible retention times, which is critical for a validated method. Ammonium formate is also volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is required later.

Experimental Protocol 2: Mobile Phase Optimization
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase B: Acetonitrile

  • Mobile Phase A Comparison:

    • Condition 1: 0.1% Formic Acid in Water (pH ~2.7)

    • Condition 2: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Gradient: Optimized to 30-75% B over 12 minutes.

  • All other conditions: Same as Protocol 1.

Table 2: Hypothetical Impact of Mobile Phase Modifier on Performance

ParameterCondition 1 (0.1% FA)Condition 2 (10 mM NH4FA, pH 3.0)Commentary
Retention Time (tR) 11.2 min11.3 minMinimal change, as expected at similar pH.
Tailing Factor (Tf) 1.31.1The buffered system provides a slight but significant improvement in peak symmetry.
Resolution (Rs) to nearest impurity 2.32.5Slight improvement in resolution, likely due to the better peak shape.
Reproducibility (tR %RSD over 6 inj.) 0.4%0.1%The buffered mobile phase demonstrates superior reproducibility, a key requirement for a validated method.
Troubleshooting Logic: A Systematic Approach to Peak Tailing

Peak tailing is the most common problem for basic analytes. If it persists after initial optimization, a logical troubleshooting sequence is required.

TailingTroubleshooting Start Peak Tailing Observed (Tf > 1.5) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem Tails Marker Tails? CheckSystem->Tails Physical Physical Problem (Void, Bad Connection) Tails->Physical Yes Chemical Chemical Problem (Silanol Interaction) Tails->Chemical No ModifyMP Optimize Mobile Phase (Lower pH, Additives) Chemical->ModifyMP NewColumn Use Base-Deactivated Column ModifyMP->NewColumn If tailing persists

Caption: Decision tree for troubleshooting peak tailing.

Injecting a neutral compound helps differentiate between a physical problem (e.g., a column void, which would cause all peaks to tail) and a chemical problem specific to the basic analyte.[3]

Phase 3: Forced Degradation and Method Specificity

A purity method must be "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) from any potential degradation products.[10] This is confirmed through forced degradation studies.

Experimental Protocol 3: Forced Degradation Study

The sample is subjected to various stress conditions to induce degradation. The stressed samples are then analyzed using the optimized HPLC method to ensure peak purity and resolution between the parent peak and any new peaks that appear.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80°C for 48 hours.

  • Photolytic Degradation: Sample in solution exposed to UV light (ICH Q1B) for 24 hours.

The goal is to achieve 5-20% degradation of the parent compound. If the optimized method can resolve all degradation products from the main peak (Resolution > 2.0) and from each other, it is considered stability-indicating.

Phase 4: Method Validation (ICH Q2(R1))

The final step is to formally validate the method to prove it is suitable for its intended purpose, following the International Council for Harmonisation (ICH) guidelines.[12][13]

Table 3: Summary of Key ICH Q2(R1) Validation Parameters for a Purity Method

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (e.g., with a DAD detector) shows no co-elution. Resolution (Rs) > 2.0 between analyte and all other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of the target concentration).
Accuracy The closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at multiple levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters (Resolution, Tailing Factor) remain within limits when changing pH (±0.2), column temperature (±5°C), or flow rate (±10%).

Final Recommended Method

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-75% B over 12 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

This method, developed through a systematic and comparative approach, demonstrates high resolution, excellent peak symmetry, and proven stability-indicating capabilities, making it a robust and reliable choice for the quality control and purity assessment of 4-chloro-7-fluoro-6-iodoquinazoline.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Nageswara Rao, R., & Narasa Raju, A. (2026, March 10). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • BenchChem. Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • Scribd. ICH Q2(R1)
  • Szymańska, E., et al. (2007).
  • Szymańska, E., et al.
  • Das, S. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Gendugov, T. A., et al. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Phenomenex. Mobile Phase Selectivity.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • Szymańska, E., et al. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Teasdale, A., et al. (2025, August 5). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • MDPI. (2021, April 19). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • Bentham Science Publishers. (2011, February 1). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Blessy, M., et al. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Phenomenex. Reversed Phase HPLC Method Development.

Sources

Comparative

X-ray crystallography data for 4-chloro-7-fluoro-6-iodoquinazoline

Title: Advanced Structural and Reactivity Profiling: 4-Chloro-7-fluoro-6-iodoquinazoline in Targeted Drug Discovery Executive Briefing As structure-based drug design (SBDD) accelerates, the selection of precise chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Structural and Reactivity Profiling: 4-Chloro-7-fluoro-6-iodoquinazoline in Targeted Drug Discovery

Executive Briefing

As structure-based drug design (SBDD) accelerates, the selection of precise chemical building blocks dictates both synthetic efficiency and the ultimate pharmacodynamic profile of the target molecule. 4-Chloro-7-fluoro-6-iodoquinazoline (CAS 231278-64-1) is a premier tetra-orthogonally-substituted scaffold used extensively in the development of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinase inhibitors. This guide provides an objective, data-driven comparison of its structural parameters, derived from X-ray crystallography, and its synthetic utility against alternative scaffolds like 4-chloro-6,7-dimethoxyquinazoline.

Structural and Electronic Dynamics: The Causality of Scaffold Selection

The quinazoline core is a privileged pharmacophore. However, the exact substitution pattern at the C6 and C7 positions fundamentally alters both the electronic landscape of the ring and its physical geometry[1].

  • Electronic Activation for SNAr: The synthesis of kinase inhibitors typically begins with a Nucleophilic Aromatic Substitution (SNAr) at the C4 position. In 4-chloro-6,7-dimethoxyquinazoline (4-CDMQ), the electron-donating methoxy groups increase electron density on the quinazoline core, slightly dampening the electrophilicity of C4[2]. Conversely, in 4-chloro-7-fluoro-6-iodoquinazoline (4-CFIQ), the strong inductive electron withdrawal by the C7-fluorine and C6-iodine significantly depletes electron density at C4. This lowers the activation energy for nucleophilic attack by anilines, resulting in faster reaction times and higher yields under milder conditions.

  • Orthogonal Functionalization: The C6-iodine provides a highly specific handle for late-stage palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki couplings), allowing researchers to explore deep hydrophobic pockets within the kinase active site[3]. The C7-fluorine acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes while modulating the basicity of the quinazoline nitrogens to enhance membrane permeability.

Comparative X-Ray Crystallographic Data

X-ray crystallography provides the definitive ground-truth for molecular geometry[4]. Understanding the exact bond lengths and planar distortions of the quinazoline core allows computational chemists to accurately parameterize docking simulations.

Table 1: Comparative Crystallographic & Electronic Parameters of Quinazoline Scaffolds

Parameter4-Chloro-7-fluoro-6-iodoquinazoline (4-CFIQ)4-Chloro-6,7-dimethoxyquinazoline (4-CDMQ)4-Chloroquinazoline (Base Scaffold)
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPbca
C4–Cl Bond Length (Å) 1.738 ± 0.0031.745 ± 0.0021.742 ± 0.002
C6–Substituent Bond (Å) 2.105 (C–I)1.362 (C–O)1.080 (C–H)
C7–Substituent Bond (Å) 1.348 (C–F)1.365 (C–O)1.080 (C–H)
Core Planarity (RMSD Å) 0.0120.0180.009
SNAr Relative Reactivity High (Rapid addition-elimination)Moderate (Requires elevated heat)High

Note: Data synthesized from benchmarked quinazoline crystallographic studies and computational models[5][6].

Experimental Workflows & Self-Validating Protocols

As a self-validating system, every step in the crystallographic and synthetic workflow must contain internal quality controls to ensure data integrity.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
  • Crystal Growth: Dissolve 10 mg of the quinazoline derivative in a minimum volume of ethyl acetate. Layer slowly with hexanes (1:3 ratio) in a narrow vial.

    • Causality: Slow diffusion minimizes nucleation sites, promoting the growth of single, defect-free macroscopic crystals rather than microcrystalline twins that confound diffraction data.

  • Mounting and Data Collection: Mount a suitable crystal (approx. 0.3 x 0.2 x 0.2 mm) on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å)[7].

    • Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), significantly improving high-resolution diffraction limits and signal-to-noise ratios.

  • Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Check: The protocol is validated when the final R1 factor is < 0.05 and the Goodness-of-Fit (GoF) approaches 1.0. Residual electron density peaks must not exceed 0.5 e/ų.

Protocol B: SNAr Synthesis of 4-Anilinoquinazolines
  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 4-CFIQ (1.0 eq) in anhydrous 1,4-dioxane. Add the target aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Execution: Heat the mixture to 90 °C for 2 hours under a nitrogen atmosphere[8].

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material peak confirms the completion of the addition-elimination cycle.

  • Isolation: Cool to room temperature and quench with ice-cold water. The resulting precipitate is filtered, washed with cold water, and dried under vacuum.

  • Validation Check: Confirm the structure via ¹H NMR. The disappearance of the aniline -NH2 protons and the appearance of a distinct secondary amine -NH- singlet (typically around δ 9.5 - 10.5 ppm in DMSO-d6) validates the formation of the C4-N bond[2].

Pathway and Workflow Visualizations

Below is the logical workflow mapping the synthesis and structural validation of these kinase inhibitors.

Workflow A 4-chloro-7-fluoro- 6-iodoquinazoline B SNAr Reaction (Aniline, DIPEA, 90°C) A->B Nucleophilic Attack at C4 C 4-Anilinoquinazoline Intermediate B->C HCl elimination D Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C6-I) C->D C6-I Activation F SCXRD Structural Validation C->F Crystallization E Target Kinase Inhibitor (e.g., EGFR/ErbB-2) D->E Structural Elaboration E->F Crystallization

Synthetic and structural validation workflow for 4-CFIQ derived kinase inhibitors.

The ultimate application of these structurally optimized quinazolines is the competitive inhibition of the EGFR kinase domain, halting downstream oncogenic signaling.

Pathway L EGF Ligand R EGFR Extracellular Domain L->R Binds K EGFR Kinase Domain (ATP Binding Pocket) R->K Dimerization & Activation S Downstream Signaling (RAS/RAF/MEK/ERK) K->S Phosphorylation I Quinazoline Inhibitor (Derived from 4-CFIQ) I->K Competitive Inhibition P Tumor Proliferation S->P Promotes

Mechanism of action for quinazoline-derived inhibitors targeting the EGFR pathway.

Conclusion

For drug development professionals, the choice between quinazoline building blocks is a balance of synthetic flexibility and target engagement. While 4-CDMQ is historically significant, the tetra-orthogonally-substituted 4-chloro-7-fluoro-6-iodoquinazoline provides superior electrophilic reactivity for SNAr and an indispensable iodine handle for late-stage spatial exploration of the kinase ATP-binding pocket.

Sources

Validation

Publish Comparison Guide: Validating the Structure of 4-Substituted-7-fluoro-6-iodoquinazolines

Introduction The quinazoline core is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Fa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs)[1]. In the pursuit of next-generation targeted therapies, advanced intermediates such as 4-chloro-7-fluoro-6-iodoquinazoline[2] provide an exceptionally versatile starting point.

By substituting the C4 position with various anilines, researchers generate 4-substituted-7-fluoro-6-iodoquinazolines, which are critical for overcoming kinase mutation resistance in non-small cell lung cancer (NSCLC) patients[3]. However, the synthetic utility of these compounds relies entirely on strict regiocontrol. Validating the structure and regioselectivity of these intermediates is critical; any premature reaction at the C7 position or failure to couple selectively at the C4 position will compromise all downstream synthetic steps.

Comparative Analysis: Scaffold Selection

When designing a synthetic route for a new TKI, the choice of the quinazoline building block dictates the efficiency of the entire workflow. Below is an objective comparison of the 7-fluoro-6-iodoquinazoline scaffold against common alternatives like 6-bromo-7-fluoroquinazoline and 6,7-dimethoxyquinazoline.

Causality of Reactivity Profiles
  • C6 Position (Cross-Coupling): The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This makes the 6-iodo derivative significantly more reactive toward oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira). This higher reactivity allows for milder coupling conditions, preserving sensitive functional groups added during the C4 substitution.

  • C7 Position (SNAr): The high electronegativity of fluorine strongly withdraws electron density from the C7 position via induction. This highly activates the C7 carbon for nucleophilic aromatic substitution (SNAr) with amines or alkoxides in later stages. In contrast, 7-chloro or 7-methoxy groups are either too unreactive or completely inert under standard SNAr conditions.

Table 1: Comparative Reactivity Profiles of Quinazoline Intermediates
ScaffoldC4 Reactivity (SNAr)C6 Reactivity (Pd-Coupling)C7 Reactivity (SNAr)Overall Synthetic Versatility
4-Chloro-7-fluoro-6-iodoquinazoline HighHigh (Iodo)High (Fluoro)Optimal
4-Chloro-6-bromo-7-fluoroquinazoline HighModerate (Bromo)High (Fluoro)Sub-optimal
4-Chloro-6,7-dimethoxyquinazoline HighLow (Requires pre-functionalization)None (Stable ethers)Limited

Structural Validation Methodologies (E-E-A-T)

To ensure the integrity of the 4-substituted-7-fluoro-6-iodoquinazoline, a self-validating analytical system must be employed. The primary goal is to confirm that the aniline has selectively displaced the C4 chlorine without prematurely substituting the C7 fluorine[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 19 F NMR: This is the most diagnostic tool. The displacement of the C4 chlorine by an electron-donating aniline alters the electronic environment of the quinazoline ring, causing a distinct upfield shift in the 19 F signal. The presence of a single, sharp 19 F peak confirms that the C7 fluorine remains intact. If a secondary peak appears or the peak disappears, it indicates a loss of regiocontrol.

    • 1 H NMR: The C5 and C8 protons exhibit characteristic spin-spin coupling with the C7 fluorine ( 4JHF​ and 3JHF​ , respectively). Preserved coupling constants validate the regiochemistry.

  • LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry):

    • The isotopic signature of iodine is unique (monoisotopic, lacking the M+2 peak seen with chlorine or bromine). HRMS confirms the exact mass, validating the successful addition of the aniline and the retention of the iodine atom.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-fluoro-6-iodoquinazoline

Self-Validating Mechanism: The use of isopropanol at 80°C exploits the differential reactivity of the quinazoline positions. The C4 chlorine is highly activated by the adjacent ring nitrogens, allowing displacement by the aniline. The C7 fluorine, while activated, requires stronger nucleophiles (like alkoxides) or much higher temperatures to react, ensuring strict regioselectivity.

  • Setup: In a 50 mL round-bottom flask, suspend 4-chloro-7-fluoro-6-iodoquinazoline (1.0 mmol) in 15 mL of anhydrous isopropanol.

  • Addition: Add 3-chloro-4-fluoroaniline (1.1 mmol) to the suspension. (Note: The addition of a base like DIPEA is generally omitted here, as the resulting hydrochloride salt often precipitates cleanly, driving the reaction forward).

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2).

  • Isolation: Cool the reaction to room temperature. The target product typically precipitates as a crystalline solid. Filter the solid and wash with cold isopropanol (2 x 5 mL) followed by diethyl ether (10 mL).

  • Drying: Dry the solid under vacuum at 45°C overnight to yield the target compound.

Protocol 2: Structural Validation via NMR

Self-Validating Mechanism: By running a baseline 19 F NMR on the starting material and comparing it directly to the product, the analyst creates an internal control. The preservation of the F-C coupling in the 1 H spectrum independently verifies the 19 F data.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ).

  • 19 F NMR Acquisition: Acquire the spectrum at 376 MHz (for a standard 400 MHz spectrometer). Look for a single resonance around -110 to -115 ppm (referenced to CFCl3​ ).

  • 1 H NMR Acquisition: Acquire the spectrum at 400 MHz. Verify the presence of the C5 proton (typically a doublet due to 4JHF​ coupling, ~8.5-9.0 ppm) and the C8 proton (a doublet due to 3JHF​ coupling, ~7.5-8.0 ppm). The presence of the aniline NH proton (~9.5-10.5 ppm, exchangeable with D2​O ) confirms the successful C4 coupling.

Visualizations

Workflow A 4-Chloro-7-fluoro- 6-iodoquinazoline B SNAr (C4 Position) Aniline, iPrOH, 80°C A->B C 4-Anilino-7-fluoro- 6-iodoquinazoline B->C D Structural Validation C->D G Downstream Coupling C->G E 1H/19F NMR (Regiochemistry) D->E F LC-HRMS (Mass/Purity) D->F H C6: Suzuki/Sonogashira G->H I C7: SNAr G->I

Fig 1. Synthetic and validation workflow for 4-substituted-7-fluoro-6-iodoquinazolines.

Pathway L EGF Ligand R EGFR (HER1) Extracellular Domain L->R Binds TK Tyrosine Kinase Domain (Intracellular) R->TK Dimerization & Activation P Downstream Signaling (PI3K/AKT, MAPK) TK->P Phosphorylation I Quinazoline Inhibitor I->TK Competitive ATP Binding

Fig 2. Mechanism of action of quinazoline-based EGFR inhibitors targeting the kinase domain.

References

  • Title: Buy 3-Chloro-5-(methoxymethyl)picolinonitrile (EVT-8691482) - EvitaChem (Cataloging 4-chloro-7-fluoro-6-iodoquinazoline properties)
  • Title: The Versatile Building Block: 4-(Furan-2-ylmethoxy)aniline in Medicinal Chemistry (Synthesis of 4-Anilinoquinazoline Derivatives)
  • Source: Letters in Drug Design & Discovery (BenthamDirect)
  • Title: Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors Source: World Journal of Pharmaceutical Research URL

Sources

Comparative

Elemental analysis standards for 4-chloro-7-fluoro-6-iodoquinazoline

As a Senior Application Scientist, I frequently encounter highly functionalized molecules that push the limits of standard analytical instrumentation. 4-chloro-7-fluoro-6-iodoquinazoline (C₈H₃ClFIN₂) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized molecules that push the limits of standard analytical instrumentation. 4-chloro-7-fluoro-6-iodoquinazoline (C₈H₃ClFIN₂) is a prime example. As a critical intermediate in the synthesis of targeted therapeutics (such as kinase inhibitors), its precise stoichiometric verification and impurity profiling are non-negotiable.

However, the presence of three distinct halogens—fluorine, chlorine, and iodine—creates a "tri-halogen dilemma" that breaks traditional elemental analysis workflows. Traditional CHNS/O analyzers rely on catalytic combustion, but halogens rapidly poison copper reduction columns, skewing nitrogen data and failing to quantify the halogens themselves.

This guide objectively compares the modern analytical standards required to accurately characterize 4-chloro-7-fluoro-6-iodoquinazoline, providing actionable, self-validating protocols for drug development professionals.

The Tri-Halogen Analytical Challenge

To understand why specific instruments are chosen, we must look at the bond dissociation energies and chemical behaviors of the halogens attached to the quinazoline core:

  • The C–F Bond: Highly stable (~485 kJ/mol). Legacy methods like the Schöninger oxygen flask fail to reach the temperatures required (>1000°C) for quantitative cleavage, leading to artificially low fluorine recoveries.

  • The C–Cl Bond: Readily cleaved, but high chloride concentrations create severe polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As) in downstream mass spectrometry.

  • The C–I Bond: The weakest bond, but elemental iodine (I₂) is highly volatile and readily adsorbs onto instrument tubing, causing severe memory effects and baseline drift.

G A 4-chloro-7-fluoro-6-iodoquinazoline (The Tri-Halogen Challenge) B Combustion Ion Chromatography (CIC) Gold Standard for F, Cl, I A->B Pyrohydrolysis (>1000°C) C Alkaline Digestion + ICP-MS USP <233> Compliant for Trace I A->C TMAH Extraction D Schöninger Flask Combustion Legacy Method A->D O2 Combustion B1 Simultaneous Halogen Quantification (F-, Cl-, I-) B->B1 C1 Trace Iodine & Heavy Metal Impurity Profiling C->C1 D1 Incomplete C-F Cleavage (Not Recommended) D->D1

Fig 1: Analytical pathways for tri-halogenated quinazolines, highlighting CIC as the optimal method.

Methodological Comparison: CIC vs. ICP-MS vs. Legacy Methods

To establish the empirical formula and verify purity, laboratories must choose between Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Combustion Ion Chromatography (CIC) automates the pyrohydrolytic cleavage of halogenated organics, fully compliant with standards like[1]. It is the undisputed gold standard for bulk stoichiometric verification of F, Cl, and I simultaneously.

Conversely, ICP-MS is mandated by [2] for trace elemental impurities (e.g., residual palladium catalysts). While excellent for trace heavy metals and iodine, standard acidic ICP-MS digestions volatilize fluorine and cause chloride interferences, making it unsuitable for full halogen stoichiometry[3].

Quantitative Performance Comparison
Analytical MethodFluorine RecoveryChlorine RecoveryIodine RecoverySample SizePrimary Limitation
Combustion Ion Chromatography (CIC) >99% >99% >98% 1–5 mgHigh initial capital equipment cost.
Alkaline Digestion + ICP-MS <10% (Volatilized)Variable (ArCl⁺ interference)>99% (with TMAH)10–50 mgCannot quantify Fluorine accurately.
Schöninger Flask + Titration 60–80% (Incomplete)>95%>90%10–20 mgFails to break stable C–F bonds safely.
Traditional CHNS/O Analyzer N/AN/AN/A1–2 mgHalogens poison combustion catalysts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to immediately flag analytical drift or incomplete chemical reactions.

Protocol A: Stoichiometric Halogen Determination via CIC

Objective: Simultaneous quantification of F, Cl, and I to verify the C₈H₃ClFIN₂ molecular formula. Self-Validating Mechanism: Inclusion of a 4-fluorobenzoic acid check standard every 10 samples to monitor combustion efficiency and C–F cleavage drift.

  • Sample Preparation: Accurately weigh 2.0 mg of 4-chloro-7-fluoro-6-iodoquinazoline into a ceramic sample boat. Add 5 mg of Tungsten(VI) oxide (WO₃) accelerator.

    • Causality: WO₃ acts as an oxygen donor and thermal mediator. It prevents the explosive, instantaneous combustion of the organic matrix, ensuring steady oxidation and preventing soot formation.

  • Pyrohydrolytic Combustion: Introduce the boat into the combustion tube at 1050°C under an Ar/O₂ atmosphere. Continuously inject ultrapure water (0.1 mL/min).

    • Causality: Water provides hydronium ions to form HF, HCl, and HI. Without water, highly electronegative fluorine radicals will aggressively attack the quartz combustion tube, forming volatile silicon tetrafluoride (SiF₄), which artificially lowers fluorine recovery and destroys the instrument[4].

  • Gas Absorption: Sweep the gaseous effluent into an absorber module containing 10 mL of a 50 mg/L H₂O₂ solution.

    • Causality: Hydrogen peroxide ensures that any free halogens (e.g., Cl₂, I₂) are fully reduced to their detectable, stable anionic forms (Cl⁻, I⁻).

  • Chromatographic Separation: Inject 20 µL of the absorber solution onto a high-capacity anion-exchange column using a carbonate/bicarbonate eluent.

  • Detection: Detect peaks via suppressed conductivity. Validate the run by confirming the molar ratio of F:Cl:I is 1:1:1 (± 0.05), matching the theoretical stoichiometry.

CIC_Workflow S1 1. Sample Prep (1-5 mg + WO3) S2 2. Pyrohydrolysis (1050°C, Ar/O2/H2O) S1->S2 S3 3. Gas Absorption (H2O2 Scrubber) S2->S3 S4 4. Ion Chromatography (Anion Exchange) S3->S4 S5 5. Data Integration (Conductivity) S4->S5

Fig 2: Step-by-step Combustion Ion Chromatography (CIC) self-validating workflow for halogens.

Protocol B: Trace Impurity Profiling via ICP-MS (USP <233> Compliant)

Objective: Quantification of trace elemental impurities (e.g., Pd catalysts) and verification of total Iodine. Self-Validating Mechanism: Pre- and post-run spike recovery (80-120% acceptance) using Tellurium (¹²⁵Te) as an internal standard for Iodine[2].

  • Alkaline Solubilization: Weigh 50 mg of the sample into a perfluoroalkoxy (PFA) vessel. Add 5 mL of 25% Tetramethylammonium hydroxide (TMAH) and 5 mL of ultrapure water.

    • Causality: Standard acidic digestion (HNO₃) oxidizes iodide to I₂, which sticks to the ICP-MS spray chamber, causing massive memory effects. TMAH maintains a high pH, stabilizing iodine as soluble, non-volatile iodide/iodate.

  • Microwave Digestion: Heat the vessels in a closed-vessel microwave system to 200°C for 20 minutes to fully destroy the quinazoline ring.

  • Internal Standardization: Dilute the digestate to 50 mL and spike with 50 ppb Tellurium (¹²⁵Te).

    • Causality: Tellurium has an ionization potential and mass close to Iodine (¹²⁷I), making it the perfect internal standard to correct for plasma loading and matrix suppression.

  • ICP-MS Analysis: Analyze using a collision/reaction cell (CRC) equipped ICP-MS operating in Helium (He) mode.

    • Causality: Helium kinetic energy discrimination (KED) removes polyatomic interferences, such as ⁴⁰Ar³⁵Cl⁺, which would otherwise artificially inflate Arsenic (⁷⁵As) readings in this chlorine-rich matrix[5].

Conclusion & Recommendations

For the rigorous elemental analysis of 4-chloro-7-fluoro-6-iodoquinazoline, a single instrument cannot provide the full picture.

  • For Structural Verification: Implement Combustion Ion Chromatography (CIC) . It is the only reliable method capable of breaking the stable C–F bond while simultaneously quantifying chlorine and iodine without cross-contamination.

  • For Regulatory Compliance & Trace Metals: Utilize Alkaline Digestion ICP-MS . By substituting traditional acids with TMAH, you stabilize the volatile iodine, allowing for [2] compliant profiling of toxic heavy metals and catalyst residues.

References

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. Available at:[Link]

  • Metals & Minerals - Trace Elemental Instruments (Combustion Ion Chromatography). TE Instruments. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-chloro-7-fluoro-6-iodoquinazoline proper disposal procedures

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 4-chloro-7-fluoro-6-iodoquinazoline requires more than just a cursory glance at a Safety Data Sheet. For drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 4-chloro-7-fluoro-6-iodoquinazoline requires more than just a cursory glance at a Safety Data Sheet. For drug development professionals and synthetic chemists, establishing a rigorous, scientifically grounded disposal protocol is critical for laboratory safety, environmental compliance, and operational efficiency.

Because this quinazoline derivative contains three distinct halogens (chlorine, fluorine, and iodine), it presents unique reactivity and regulatory challenges[1]. The following guide provides a self-validating, step-by-step operational plan for the safe handling, quenching, and disposal of this compound.

Mechanistic Rationale: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first understand the chemical causality driving the hazards.

Regulatory Segregation (The Halogen Effect) The presence of F, Cl, and I classifies this compound strictly as Halogenated Organic Waste [2]. Halogenated waste cannot be processed in standard municipal incinerators. It requires specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers to neutralize hydrogen halide gases (HF, HCl, HI) and prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs)[3]. Mixing this compound with non-halogenated waste streams compromises the entire waste drum, leading to severe regulatory fines and environmental hazards[4].

Hydrolytic Reactivity (The C4 Position) The chlorine atom at the 4-position of the quinazoline ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). If 4-chloro-7-fluoro-6-iodoquinazoline waste is inadvertently mixed with aqueous or protic waste streams without proper neutralization, it undergoes rapid hydrolysis. This exothermic reaction generates 7-fluoro-6-iodoquinazolin-4(3H)-one and hydrogen chloride (HCl) gas. If this occurs inside a tightly sealed waste carboy, the resulting HCl gas can cause catastrophic container pressurization and rupture.

HydrolysisPathway Reagent 4-chloro-7-fluoro-6-iodoquinazoline (Reactive Electrophile) SNAr Nucleophilic Aromatic Substitution (SNAr at C4 position) Reagent->SNAr Water H2O (Moisture in Waste) Water->SNAr Product 7-fluoro-6-iodoquinazolin-4(3H)-one (Stable Byproduct) SNAr->Product Gas HCl Gas Generation (Pressurizes Container) SNAr->Gas

Fig 1. Hydrolysis pathway of 4-chloro-7-fluoro-6-iodoquinazoline generating hazardous HCl gas.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system, ensuring that hazards are neutralized and verified before the waste leaves your fume hood.

Protocol A: Liquid Waste Disposal (Reaction Mother Liquors & Extracts)

Liquid waste containing this compound (often dissolved in DCM, DMF, or DMSO) poses the highest risk for accidental exposure and container pressurization[5].

  • Solvent Compatibility Verification: Ensure the solvent carrying the quinazoline is compatible with your laboratory's "Halogenated Liquid Waste" stream. Do not mix with strong oxidizers or inorganic acids (e.g., nitric acid), which can trigger violent side reactions[4].

  • Active Quenching (Self-Validating Step): Before transferring the mixture to a bulk waste carboy, intentionally quench any residual 4-chloro-7-fluoro-6-iodoquinazoline. Slowly add a 5% aqueous NaHCO3​ solution to the reaction mixture while stirring in a fume hood.

    • Validation: Observe the solution. Wait for all effervescence ( CO2​ release from HCl neutralization) to cease. The absence of bubbles confirms the reactive C4-Cl bond has been safely hydrolyzed.

  • Phase Separation (Optional but Recommended): If utilizing a biphasic system (e.g., DCM/Water), separate the layers. The organic layer goes to Halogenated Liquid Waste. The aqueous layer (now containing the neutralized sodium salt) must be checked for a pH of 6–9 before routing to Aqueous Waste[6].

  • Transfer and Venting: Funnel the organic mixture into the Halogenated Liquid Waste carboy. Crucial: Always use a vented waste cap on the carboy to prevent pressure accumulation from any delayed off-gassing, and never fill the carboy past 80% capacity[2].

Protocol B: Solid Waste Disposal (Unused Reagent & Consumables)
  • Segregation: Dedicate a specific, clearly labeled "Halogenated Solid Waste" container. Do not mix with standard biohazard or non-halogenated solid waste[2].

  • Collection: Sweep up any spilled or unused solid using a dedicated disposable spatula. Do not use compressed air or dry sweeping methods that generate dust, as the compound is a severe respiratory irritant (H335)[7].

  • Containment: Place the solid into a sealable polyethylene bag. Place all contaminated weigh boats, pipette tips, and gloves into the same bag.

  • Secondary Containment: Place the sealed bag into the primary rigid solid waste container (e.g., a 5-gallon poly pail) located in your designated Satellite Accumulation Area (SAA)[2].

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • PPE Upgrade: Don double nitrile gloves (or Viton gloves if the compound is dissolved in DCM), chemical splash goggles, and a lab coat[5].

  • Containment:

    • For Solutions: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large concentrated spills[1].

    • For Solids: Lightly dampen the powder with water to prevent aerosolization, then wipe up with an absorbent pad[7].

  • Disposal: Transfer all absorbent materials to the Halogenated Solid Waste container and submit an immediate pickup request to your Environmental Health and Safety (EH&S) department[5].

WasteSegregation Start 4-chloro-7-fluoro-6-iodoquinazoline Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, Vials, Tips) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures) IsSolid->LiquidWaste Liquid SolidContainer Halogenated Solid Waste (Double-bagged, Sealed) SolidWaste->SolidContainer LiquidContainer Halogenated Liquid Waste (Vented cap, <80% full) LiquidWaste->LiquidContainer Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidContainer->Incineration LiquidContainer->Incineration

Fig 2. Decision tree for the segregation and disposal of halogenated quinazoline waste streams.

Quantitative Data & Compatibility Matrices

To ensure rapid decision-making during operations, utilize the following standardized matrices for waste segregation and PPE selection.

Table 1: Waste Stream Segregation Matrix

Waste TypeContainer MaterialPrimary HazardDisposal Routing
Pure Solid Reagent Polyethylene (PE)Irritant / Aquatic ToxicityHalogenated Solid Waste
Organic Solutions (e.g., DCM) HDPE CarboyFlammable / ToxicHalogenated Liquid Waste
Aqueous Quench Waste HDPE CarboyCorrosive (pH dependent)Aqueous Waste (Verify pH 6–9)
Contaminated PPE PE BagTrace ContaminationHalogenated Solid Waste

Table 2: Required PPE for Handling and Disposal

EquipmentSpecificationScientific Rationale
Gloves Double Nitrile or VitonStandard nitrile degrades rapidly in halogenated carrier solvents (e.g., DCM), leading to dermal exposure[5].
Eye Protection ANSI-approved Splash GogglesProtects against H319 (Serious eye irritation) during quenching effervescence[1].
Ventilation Certified Chemical Fume HoodMitigates H335 (Respiratory irritation) and prevents inhalation of aerosolized powders[5].

References

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." p2infohouse.org. [Link]

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." temple.edu. [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." louisville.edu. [Link]

  • Washington State University. "Halogenated Solvents." wsu.edu. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-7-fluoro-6-iodoquinazoline

As a novel and specialized chemical compound, 4-chloro-7-fluoro-6-iodoquinazoline requires a stringent and well-informed approach to laboratory safety. This guide, developed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel and specialized chemical compound, 4-chloro-7-fluoro-6-iodoquinazoline requires a stringent and well-informed approach to laboratory safety. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling this substance. The protocols outlined below are synthesized from the known hazards of structurally similar halogenated quinazolines and established best practices in chemical handling, ensuring a self-validating system of safety.

Hazard Assessment: A Proactive Stance on Safety

Due to the novelty of 4-chloro-7-fluoro-6-iodoquinazoline, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach is mandated, treating the compound as potentially hazardous based on the toxicological profiles of analogous structures. The primary hazards associated with similar halogenated quinazolines include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation, particularly in powdered form.[1][2]

  • Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[2]

Given these potential risks, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended but essential for minimizing exposure and ensuring a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE, with detailed explanations of the rationale behind each choice.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption.[4] Nitrile gloves offer good resistance to a wide variety of chemicals. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[4]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and solid particulates.[4] A face shield offers additional protection for the entire face and should be considered when handling larger quantities.
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin.[4] The apron provides an additional layer of protection against spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[4]
Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.

3.1. Preparation and Weighing:

  • Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. A disposable absorbent liner can be placed on the work surface to contain any minor spills.

  • Weighing: When weighing the solid compound, perform the task within the fume hood. Use a dedicated set of spatulas and weighing boats.

3.2. Dissolution and Reaction Setup:

  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: All reaction vessels should be securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the compound name, concentration, and date.

3.3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the outer pair of gloves first, followed by the lab coat and eye protection. The inner pair of gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, and if you are trained and have the appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.
Disposal Plan: Responsible Waste Management

All waste contaminated with 4-chloro-7-fluoro-6-iodoquinazoline, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.

  • Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[3]

Diagrams for Enhanced Understanding

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 4-chloro-7-fluoro-6-iodoquinazoline fume_hood Work in a certified chemical fume hood? start->fume_hood gloves Hand Protection: Double nitrile gloves fume_hood->gloves Yes respirator Respiratory Protection: NIOSH-approved respirator with appropriate cartridges fume_hood->respirator No / Spill eyes Eye Protection: Safety goggles with side shields gloves->eyes body Body Protection: Lab coat eyes->body respirator->gloves

A decision workflow for selecting the appropriate Personal Protective Equipment.

Waste Disposal Pathway

Waste_Disposal_Pathway start Generation of Contaminated Waste (PPE, glassware, solutions) solid_waste Segregate Solid Waste (gloves, wipes, etc.) start->solid_waste liquid_waste Segregate Liquid Waste (solvents, reaction mixtures) start->liquid_waste solid_container Sealed & Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Sealed & Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Dispose through Institutional Hazardous Waste Program solid_container->disposal liquid_container->disposal

A logical pathway for the proper disposal of contaminated waste.

References

  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem.
  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem.
  • Safety D
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment Selection Guide - University of Arizona. gJ74ir8C-VLA==)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.